ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Description
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZFRIRJWMSFZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](COC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
The following technical guide details the chemical identity, synthesis, and application of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.
Chemical Identity & CAS Registry Status
This compound is the ethyl ester derivative of O-tert-butyl-D-serine . While the methyl and tert-butyl esters of this scaffold are common catalog items, the ethyl ester is a specialized derivative often synthesized in situ or on-demand for specific lipophilicity requirements in drug delivery or peptide coupling.
| Property | Data |
| Chemical Name | Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate |
| Common Synonyms | H-D-Ser(tBu)-OEt; O-tert-Butyl-D-serine ethyl ester |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol (Free Base); 225.71 g/mol (HCl Salt) |
| Chirality | D-Isomer (2R) |
| CAS Number (Specific) | Not Widely Listed (Custom Synthesis Item) |
| CAS (Free Acid Precursor) | 18783-53-4 (H-D-Ser(tBu)-OH) |
| CAS (Methyl Ester Analog) | 78537-14-1 (H-D-Ser(tBu)-OMe[1][2][3][4][5]·HCl) |
| CAS (t-Butyl Ester Analog) | 179559-35-4 (H-D-Ser(tBu)-OtBu[4]·HCl) |
Critical Note: Researchers seeking to procure this compound often must order it as a custom synthesis or synthesize it from the free acid (CAS 18783-53-4) due to the higher commercial prevalence of the methyl and tert-butyl ester forms.
Synthesis & Manufacturing Workflow
The synthesis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is achieved via the esterification of the commercially available H-D-Ser(tBu)-OH . The tert-butyl ether protecting group on the side chain is acid-sensitive; therefore, standard Fischer esterification (refluxing HCl/EtOH) must be carefully controlled or replaced with milder coupling methods to prevent deprotection of the side chain.
Preferred Protocol: Thionyl Chloride Mediated Esterification
This method generates the hydrochloride salt (H-D-Ser(tBu)-OEt·HCl ) directly.
Reagents:
-
Precursor: H-D-Ser(tBu)-OH (CAS 18783-53-4)[6]
-
Solvent: Anhydrous Ethanol (EtOH)
-
Reagent: Thionyl Chloride (SOCl₂)
Step-by-Step Methodology:
-
Setup: Chill 50 mL of anhydrous ethanol to 0°C in a round-bottom flask under nitrogen atmosphere.
-
Activation: Dropwise add thionyl chloride (1.5 eq) to the ethanol. Caution: Exothermic reaction. Stir for 30 minutes to generate HCl/EtOH solution.
-
Addition: Add solid H-D-Ser(tBu)-OH (1.0 eq) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Do not reflux , as high heat may cleave the sensitive tert-butyl ether. Stir for 12–18 hours.
-
Work-up: Concentrate the solution in vacuo to remove excess ethanol and SOCl₂.
-
Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product as a white crystalline solid (HCl salt).
Visual Synthesis Pathway
Caption: Controlled esterification pathway minimizing side-chain deprotection.
Applications in Drug Development
This compound serves as a critical chiral building block in the synthesis of peptidomimetics and small molecule drugs.
-
Orthogonal Protection: The tert-butyl ether group is stable to basic conditions (e.g., piperidine used in Fmoc removal) but cleaved by strong acids (TFA). The ethyl ester provides a C-terminal protection that is orthogonal to the side chain, removable via saponification (LiOH/THF).
-
Lipophilicity Tuning: Substituting the methyl ester (OMe) with the ethyl ester (OEt) slightly increases the lipophilicity (LogP), which can improve cell permeability of intermediate fragments during convergent synthesis.
-
Non-Natural Amino Acid Incorporation: Used to introduce D-stereochemistry into peptide chains, enhancing proteolytic stability against endogenous peptidases.
Analytical Characterization
To validate the identity of the synthesized ethyl ester, the following analytical parameters should be met.
| Method | Expected Signal / Result |
| ¹H NMR (DMSO-d₆) | δ 1.15 (s, 9H, t-Bu); δ 1.22 (t, 3H, Ethyl-CH₃); δ 3.6-3.8 (m, 2H, β-CH₂); δ 4.15 (q, 2H, Ethyl-CH₂); δ 4.2 (m, 1H, α-CH). |
| Mass Spectrometry | [M+H]⁺ = 190.14 (Free Base). |
| Chiral HPLC | >99% ee (Enantiomeric Excess). Critical to ensure no racemization occurred during esterification. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in ether/hexane. |
Handling & Stability
-
Storage: Store the HCl salt at -20°C in a desiccator. The free base is prone to cyclization (diketopiperazine formation) or hydrolysis and should be generated immediately prior to use.
-
Hygroscopicity: The hydrochloride salt is hygroscopic; handle under inert atmosphere (Argon/Nitrogen) when weighing.
References
-
ChemicalBook. (2025). H-D-SER(TBU)-OH (CAS 18783-53-4) Technical Data. Retrieved from
-
Sigma-Aldrich. (2025). H-D-Ser(tBu)-OtBu[4][6]·HCl (CAS 179559-35-4) Product Sheet. Retrieved from
-
BenchChem. (2025).[7] Guide to the Synthesis and Purification of Ser(tBu) Derivatives. Retrieved from
-
PubChem. (2025).[2][4] Compound Summary: D-Serine Derivatives. Retrieved from
Sources
- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-amino-3-(((tert-butoxy)carbonyl)amino)propanoic acid | C8H16N2O4 | CID 18660150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amatek Chemical-products [allchemblock.com]
- 4. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. H-D-SER(TBU)-OH | 18783-53-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile & Process Guide: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
The following technical guide details the solubility profile and handling of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , a critical chiral intermediate in peptide synthesis and drug development.
Executive Summary
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt ) is a specialized amino acid derivative used primarily as a building block in the synthesis of chiral pharmaceuticals and complex peptides. Its solubility behavior is dictated by its dual nature: the lipophilic tert-butyl ether and ethyl ester groups versus the hydrophilic primary amine.
This guide provides a technical analysis of its solubility across organic solvents, focusing on its two primary forms encountered in the laboratory: the Free Base (typically an oil) and the Hydrochloride Salt (crystalline solid). Understanding the solubility differential between these forms is critical for efficient extraction, purification, and reaction optimization.
Physicochemical Characterization
Before detailing solvent interactions, the fundamental properties of the molecule must be established to predict behavior in non-standard systems.
| Property | Data / Descriptor |
| Systematic Name | Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |
| Common Name | H-D-Ser(tBu)-OEt |
| Molecular Formula | C |
| Molecular Weight | 189.25 g/mol (Free Base) ~225.71 g/mol (HCl Salt) |
| Physical State | Free Base: Colorless to pale yellow oil HCl Salt: White crystalline solid |
| Key Functional Groups | Primary Amine (Basic), Ethyl Ester (Lipophilic), tert-Butyl Ether (Lipophilic/Bulky) |
| Chirality | (R)-enantiomer (D-Series) |
Structural Logic & Solubility Prediction
The molecule exhibits amphiphilic character :
-
Lipophilic Domain: The tert-butyl group and ethyl chain increase solubility in non-polar organic solvents (e.g., Hexane, Toluene) compared to the parent amino acid (Serine).
-
Polar Domain: The primary amine and ester linkage provide hydrogen bonding capability, ensuring solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.
Solubility Data Profile
The following data categorizes solvent compatibility based on the form of the compound. In process chemistry, switching between these forms via pH adjustment is the primary method for purification (Acid/Base Extraction).
Table 1: Solubility of H-D-Ser(tBu)-OEt (Free Base vs. HCl Salt)
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate | Standard reaction solvent; extraction from aqueous. |
| Chloroform | High | Moderate | Alternative to DCM; NMR solvent. | |
| Esters | Ethyl Acetate (EtOAc) | High (>100 mg/mL) | Low (<10 mg/mL) | Critical: Used to extract Free Base from basic aqueous phase. |
| Alcohols | Methanol (MeOH) | High | High (>50 mg/mL) | Solvent for hydrogenation or salt formation. |
| Ethanol (EtOH) | High | High | Crystallization solvent for the HCl salt. | |
| Ethers | Diethyl Ether (Et2O) | High | Insoluble | Used to precipitate the HCl salt from reaction mixtures. |
| THF | High | Low/Moderate | Common reaction solvent. | |
| Hydrocarbons | Hexanes / Heptane | Moderate | Insoluble | Anti-solvent for crystallization. |
| Toluene | High | Low | Azeotropic drying; reaction solvent. | |
| Polar Aprotic | DMF / DMSO | High | High | Peptide coupling reactions (SPPS/Liquid Phase). |
| Aqueous | Water (pH 7) | Low/Sparingly | High | The salt dissolves; the free base oils out. |
Technical Insight: The insolubility of the HCl salt in Ethyl Acetate and Diethyl Ether is the basis for its isolation. Synthesis typically involves protecting the amino acid, forming the salt in alcohol, and precipitating it with ether.
Experimental Methodology: Determination & Validation
For researchers working with custom batches, verifying solubility is essential. The following protocol ensures accurate determination, distinguishing between kinetic dissolution and thermodynamic solubility.
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation limit of H-D-Ser(tBu)-OEt in a target solvent at 25°C.
-
Preparation: Weigh 100 mg of the substance (Free Base or Salt) into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Visual Check: If solid remains/oil persists, sonicate for 5 minutes.
-
-
Saturation Point: Continue addition until the solution is clear (for Free Base) or no solid remains (for Salt).
-
Calculation:
[1] -
Validation (for Salts): If the salt does not dissolve in >2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine exact solubility.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during purification, based on the solubility data above.
Figure 1: Solubility-driven purification workflow. The switch between Free Base and Salt forms allows for the selective removal of impurities.
Practical Applications in Synthesis
Peptide Coupling (Amide Bond Formation)
-
Preferred Solvent: DMF or DCM.
-
Rationale: The Free Base is highly soluble in DCM. However, if starting from the HCl salt, a base (e.g., DIPEA, NMM) must be added. The salt is soluble in DMF, making it the preferred solvent for coupling reactions where the salt is neutralized in situ.
-
Avoid: Water or Alcohols (competitors for acylating agents).
Workup & Isolation
-
Extraction: The standard protocol involves partitioning between Ethyl Acetate and Water .
-
At basic pH (NaHCO
wash), the Free Base resides in the Ethyl Acetate layer. -
At acidic pH (1M HCl wash), the compound protonates and moves to the Aqueous layer (useful for washing away non-basic impurities, though care must be taken as the ester can hydrolyze if left too long in strong acid).
-
-
Crystallization: The HCl salt is often crystallized from EtOH/Et2O . The salt is dissolved in minimal hot Ethanol, and Diethyl Ether is added until turbidity is observed. Cooling yields pure crystals.
References
-
ChemicalBook. (2025). H-Ser(tBu)-OH and Derivatives: Physical Properties and Solubility. Retrieved from .
-
Garner, P., & Park, J. M. (1992). Synthesis of N-Boc-L-serine methyl ester and related oxazolidines. Organic Syntheses, 70, 18. (Provides foundational solubility behavior for Ser(tBu) esters). Retrieved from .
-
Tooney, N. M., & Fasman, G. D. (1968).[2] Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers, 6(1), 81-96.[2] (Details the solubility of t-butyl serine derivatives in polymerization solvents). Retrieved from .
-
BenchChem. (2025).[3] Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH. (Analogous solubility data for t-butyl protected serine side chains). Retrieved from .
Sources
Stereochemical and Functional Divergence: L-Isomers vs. Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Peptide Engineering
Executive Summary
In the fields of peptide synthesis, peptidomimetics, and drug development, the precise control of molecular chirality and functional group reactivity is paramount. This technical guide explores the fundamental differences between naturally occurring L-amino acid isomers (using L-Serine as the archetypal baseline) and the highly specialized synthetic building block ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , formally known as H-D-Ser(tBu)-OEt . By contrasting the unprotected, naturally occurring (S)-enantiomer with its orthogonally protected (R)-enantiomer counterpart, we will dissect the causality behind their divergent structural properties, their mechanistic roles in circumventing proteolytic degradation, and the analytical workflows required to differentiate them.
Structural and Stereochemical Fundamentals
The core divergence between these two molecules lies in their stereochemical configuration and their peripheral functionalization.
Naturally occurring amino acids, such as L-Serine, possess an (S)-configuration at the alpha-carbon (C2). Under physiological conditions, they exist as highly polar zwitterions with free, highly reactive hydroxyl (-OH) and carboxyl (-COOH) groups.
Conversely, ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a D-isomer derivative . According to the Cahn-Ingold-Prelog (CIP) priority rules, the C2 chiral center is bonded to an amine (-NH₂; Priority 1), an ethyl ester (-COOEt; Priority 2), a tert-butyl ether (-CH₂OtBu; Priority 3), and a hydrogen atom (Priority 4). With the hydrogen pointing away, the 1 → 2 → 3 sequence is clockwise, establishing the (2R)-configuration . Furthermore, its reactive side-chain and C-terminus are masked by bulky, lipophilic protecting groups.
Stereochemical priority mapping of L-Serine vs. the protected D-isomer derivative.
Mechanistic Role in Peptide Synthesis and Drug Design
Protease Resistance via Stereochemical Inversion
The primary causality behind utilizing D-isomers in drug development is to overcome the severe pharmacokinetic limitations of natural peptides. Endogenous proteases (e.g., trypsin, pepsin, and carboxypeptidases) are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds formed exclusively by L-amino acids. By substituting an L-isomer with a D-isomer, the resulting peptide bond becomes sterically "invisible" to the protease's active site, drastically increasing the molecule's in vivo half-life and stability[1].
The Logic of Orthogonal Protection
In solid-phase peptide synthesis (SPPS) and liquid-phase synthesis, the reactive side chains of amino acids must be temporarily masked to prevent unwanted side reactions, such as branching or polymerization.
-
The tert-Butyl (tBu) Ether: The bulky tBu group provides severe steric hindrance, protecting the nucleophilic oxygen of the serine side chain from unwanted acylation during peptide bond formation[2]. It operates on an orthogonal protection scheme: it is highly stable under the basic conditions used to remove N-alpha protecting groups (like Fmoc) but is easily and cleanly cleaved using strong acids, such as trifluoroacetic acid (TFA), during the final resin cleavage step[3].
-
The Ethyl Ester (-COOEt): Esterification of the C-terminus prevents the carboxylic acid from participating in unwanted coupling reactions. Furthermore, the ethyl ester significantly increases the molecule's lipophilicity, which is highly advantageous for enhancing membrane permeability and crossing lipid bilayers in prodrug formulations.
Metabolic fate and protease resistance workflow of L- vs. D-isomers in vivo.
Quantitative Data and Properties
To highlight the profound functional shift caused by stereochemical inversion and chemical protection, the physicochemical properties of the natural L-isomer and the protected D-isomer are summarized below.
| Property | L-Isomer (e.g., L-Serine) | Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate |
| Stereochemistry | (2S) Configuration | (2R) Configuration |
| Molecular Formula | C₃H₇NO₃ | C₉H₁₉NO₃ |
| Molecular Weight | 105.09 g/mol | 189.25 g/mol |
| Side-Chain Status | Free Hydroxyl (-OH) | tert-Butyl Ether (-O-tBu) |
| C-Terminus Status | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |
| Physiological State | Zwitterionic (Highly Polar) | Neutral/Lipophilic (Non-zwitterionic) |
| Protease Susceptibility | High (Rapid Degradation) | Extremely Low (Protease Resistant) |
Experimental Workflow: Analytical Differentiation
Differentiating a free L-amino acid from a fully protected D-amino acid derivative requires robust analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) using macrocyclic glycopeptide chiral stationary phases (CSPs), such as Teicoplanin, is the gold standard. Teicoplanin columns possess multiple chiral centers and ionic groups, making them uniquely capable of resolving both underivatized zwitterionic L-amino acids and highly lipophilic protected D-amino acid esters via simultaneous polar, ionic, and steric interactions[4].
Protocol: Self-Validating Chiral Chromatographic Separation
Objective: To analytically separate and validate the free L-isomer from the protected D-isomer derivative using Chiral HPLC-MS.
Step 1: Sample Preparation
-
Action: Dissolve the L-isomer and ethyl (2R)-2-amino-3-(tert-butoxy)propanoate standards in a 50:50 mixture of HPLC-grade Methanol and Milli-Q Water to achieve a final concentration of 1 mg/mL.
-
Causality: The 50:50 ratio ensures the solubility of both the highly polar zwitterionic L-isomer and the lipophilic protected D-isomer without causing precipitation.
Step 2: Column Equilibration
-
Action: Install a Teicoplanin-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm) into the LC system. Equilibrate with a mobile phase of Methanol/Water/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica support, ensuring sharp, symmetrical peak shapes for the primary amine groups.
Step 3: Injection and Separation
-
Action: Inject 10 µL of the prepared sample mixture into the HPLC system.
-
Causality: The macrocyclic cavities of the Teicoplanin stationary phase will interact differently with the enantiomers. The D-isomer derivative will experience stronger hydrophobic interactions due to its tBu and ethyl groups, delaying its elution.
Step 4: Detection and Self-Validation
-
Action: Monitor the eluent using a Diode Array Detector (DAD) set at 210 nm, coupled inline with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.
-
Validation Logic: The protocol self-validates by cross-referencing retention time with exact mass. The L-isomer will elute early with an [M+H]⁺ peak at m/z 106.1. The ethyl (2R)-2-amino-3-(tert-butoxy)propanoate will elute significantly later, confirmed by an [M+H]⁺ peak at m/z 190.2. If the mass signatures do not match the retention order, the system flags a co-elution or degradation event (such as premature loss of the acid-labile tBu group).
References
-
Synthesis Notes: Orthogonal Protection in Peptide Synthesis. Aapptec.[Link]
-
Strategies to stabilize cell penetrating peptides for in vivo applications. SciSpace.[Link]
Sources
Technical Whitepaper: Operational Safety & Stability of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
[1]
Executive Summary & Chemical Identity
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly referred to as H-D-Ser(tBu)-OEt ) is a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike standard amino acids, this molecule features a "dual-protection" architecture: the carboxylic acid is masked as an ethyl ester, and the side-chain hydroxyl is protected as a tert-butyl ether.
This specific configuration allows for orthogonal reactivity—essential for site-specific modification—but introduces unique stability challenges that standard SDS documents often overlook.
Molecular Architecture
| Feature | Specification | Technical Note |
| IUPAC Name | Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |
| Common Name | H-D-Ser(tBu)-OEt | "H-" denotes free amine; "(2R)" denotes D-isomer.[1][2][3] |
| Molecular Formula | C | Free Base |
| Mol. Weight | 189.25 g/mol | Free Base (Add 36.46 for HCl salt) |
| Stereochemistry | (2R) / D-Isomer | Critical for enantiopure drug synthesis. |
| CAS Registry | Varies by Salt Form | 78537-14-1 (Analogous Methyl Ester HCl) Note: Verify specific batch CAS; often sold as HCl salt. |
Hazard Analysis: Beyond the GHS Codes
While standard GHS classification labels this compound as an Irritant (Warning) , the operational risks are rooted in its functional group chemistry.
Functional Group Risk Profile
-
Primary Amine (Free Base): If generated in situ, the free amine is basic and nucleophilic. It readily absorbs atmospheric CO
to form carbamates, complicating NMR interpretation and stoichiometry. -
Ethyl Ester: Susceptible to hydrolysis under moist conditions, particularly if the pH drifts away from neutral.
-
tert-Butyl Ether: Generally robust, but sensitive to strong acids (e.g., TFA). Inadvertent exposure to acidic fumes in the lab can lead to premature deprotection of the side chain.
GHS Classification (Extrapolated from HCl Salt)
Stability, Handling, & Self-Validating Protocols
The Core Directive: This section provides the "self-validating" systems required to ensure the integrity of the reagent before it enters a synthesis workflow.
The Stability Logic
The compound exists in a delicate balance. It requires protection from moisture (to save the ester) and strong acids (to save the ether).
Figure 1: Stability logic diagram illustrating the chemical vulnerability of the ester and ether moieties.
Protocol: Verification of Integrity (Self-Validating System)
Before committing this reagent to a high-value synthesis, perform this 15-minute check.
Objective: Confirm the integrity of the tert-butyl group and the ethyl ester.
-
Sampling: Take ~5 mg of the solid HCl salt.
-
Solvation: Dissolve in 0.6 mL DMSO-d6 (DMSO prevents exchange of amine protons).
-
1H NMR Validation Criteria:
-
t-Butyl Singlet: Look for a sharp singlet (9H) around
1.1–1.2 ppm. Loss of this peak indicates acid-catalyzed deprotection. -
Ethyl Quartet: Look for the quartet (2H) around
4.1–4.2 ppm. Shift or loss indicates ester hydrolysis. -
Alpha-Proton: A distinct multiplet around
3.9–4.1 ppm.
-
-
Decision Gate:
-
If integrals are 9:2:1 (tBu : CH2 : CH)
PROCEED . -
If new peaks appear near 11.0 ppm (COOH)
DISCARD (Hydrolysis has occurred).
-
Handling the Free Base vs. HCl Salt
Most commercial sources supply the Hydrochloride (HCl) salt due to its superior stability.
-
Storage (HCl Salt): Hygroscopic. Store at +2°C to +8°C (or -20°C for long term) under inert atmosphere.
-
Generation of Free Base:
-
Why? For coupling reactions where the amine must be nucleophilic.
-
Method: Partition the HCl salt between EtOAc and saturated aqueous NaHCO
(cold). Separate, dry organic layer over Na SO , and concentrate immediately before use. Do not store the free base.
-
Emergency Response & First Aid
This section prioritizes the specific risks of amino acid esters.
| Scenario | Immediate Action | Mechanism of Injury |
| Ocular Contact | Irrigate for 15 mins. Lift eyelids. | Ester hydrolysis in the eye can release acid/alcohol, causing pH shift and protein denaturation. |
| Skin Contact | Wash with soap/water.[4][6][7] Remove contaminated lab coat. | Amines can penetrate the stratum corneum; potential for sensitization. |
| Inhalation | Evacuate to fresh air.[4][5][7][8] Support breathing.[4][8] | HCl salt dust is highly irritating to mucous membranes (forms HCl on contact with moisture). |
| Spill Cleanup | Neutralize with weak base (Sodium Carbonate) if wet. Sweep up dry. | Prevents acidification of the surface. |
Workflow Visualization: Safe Usage Cycle
The following diagram outlines the standard operating procedure (SOP) for introducing this reagent into a synthesis workflow.
Figure 2: Operational workflow for receiving, validating, and utilizing H-D-Ser(tBu)-OEt.
References
-
PubChem. Compound Summary: (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (Analogous Structure). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters and Salts. Available at: [Link]
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] 4th Ed. Wiley-Interscience. (Standard text for t-Butyl ether stability).
Disclaimer: This guide is for research purposes only. It is not a substitute for official regulatory documents provided by the specific chemical manufacturer.
Sources
Technical Guide: Stability Profile of the tert-Butoxy Group in Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Executive Summary
This technical guide analyzes the physiochemical stability of the tert-butoxy (
The
Chemical Architecture & Electronic Properties
The molecule comprises three distinct functional zones, each with unique reactivity:
-
The Amine (
): A nucleophilic center, typically protonated (as HCl or TosOH salt) for storage stability. -
The Ethyl Ester (
): A C-terminal protecting group, stable to acid but labile to base (saponification). -
The tert-Butoxy Ether (
): The focus of this guide.
Why tert-Butoxy?
The stability of the
Stability Matrix: The "Safe Zones"
The following table summarizes the stability of the
| Reagent Class | Specific Reagent | Stability of | Mechanistic Insight |
| Strong Acids | TFA (95%), HBr/AcOH | Labile | Rapid cleavage via protonation and |
| Weak Acids | dilute AcOH, dilute HCl | Metastable | Stable at low concentrations/temps; slow hydrolysis possible over time. |
| Organic Bases | Piperidine (20%), DIEA, TEA | Stable | Standard conditions for Fmoc removal; ether bond remains intact. |
| Inorganic Bases | LiOH, NaOH (1M) | Stable * | Stable to hydrolysis conditions used for ester cleavage, but risk of |
| Reductants | Stable | Ether linkage is resistant to hydrogenolysis and hydride reduction. | |
| Nucleophiles | Amines, Thiols | Stable | Steric bulk prevents nucleophilic attack at the ether carbon. |
Critical Note: While the
group is stable to base, the serine backbone is prone to base-catalyzed-elimination, converting Ser to Dehydroalanine (Dha). The group suppresses this better than esters (e.g., ), but harsh basic conditions must still be avoided.
Mechanistic Deep Dive: Acid-Catalyzed Cleavage
The cleavage of the tert-butoxy group is the defining reaction for this molecule in peptide synthesis. It follows an E1/S_N1 mechanism driven by the stability of the tert-butyl carbocation.
The Reaction Pathway[2]
-
Protonation: The ether oxygen accepts a proton from the acid (TFA).
-
Heterolysis: The
bond breaks, releasing the serine hydroxyl and generating a reactive tert-butyl cation ( ). -
Fate of
: The cation either eliminates a proton to form isobutylene (gas) or alkylates nucleophilic species in the mixture (scavengers or sensitive amino acid side chains).
Visualization of the Cleavage Pathway
Figure 1: Mechanistic pathway of acid-catalyzed O-tBu cleavage. Note the bifurcation where the reactive carbocation can either be neutralized safely or cause damage.
Experimental Protocols
Protocol A: Selective Cleavage of (Acidolysis)
Objective: Remove the tert-butoxy group while retaining the ethyl ester (partially) or as part of a global deprotection. Note: Ethyl esters are relatively stable to TFA at RT, but long exposure may cause transesterification or slow hydrolysis if water is present.
Reagents:
-
Trifluoroacetic acid (TFA) - The Cleavage Agent[2]
-
Triisopropylsilane (TIS) - The Hydride Scavenger
-
Water (
) - The Hydrolysis Scavenger
Step-by-Step:
-
Preparation: Dissolve Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (1 mmol) in a minimal volume of DCM (optional, for solubility).
-
Cocktail Addition: Add 10 mL of cleavage cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v) .
-
Expert Insight: The TIS is non-negotiable. Without it, the generated
cations will re-attach to the serine hydroxyl or alkylate the free amine, creating impurities that are difficult to separate.
-
-
Reaction: Stir at room temperature for 60 to 90 minutes .
-
Validation: Monitor by TLC (disappearance of high Rf spot) or LC-MS (Mass shift: -56.1 Da).
-
-
Work-up:
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove TFA.
-
Add cold diethyl ether to precipitate the product (if peptide) or triturate the residue.
-
Result: The
is removed, yielding the Serine-OEt salt.
-
Protocol B: Synthesis/Protection (Validation of Stability)
Objective: Introduction of
-
Reagents: H-Ser-OEt
HCl, Isobutylene (gas), (cat). -
Procedure: Suspend H-Ser-OEt in DCM. Saturate with isobutylene gas. Add catalytic conc.
. -
Causality: The reaction is driven by equilibrium. Excess isobutylene pushes the reaction toward ether formation. The acid catalyst is required, yet the product is stable once the acid is neutralized.
Troubleshooting & Side Reactions
The -Elimination Risk
While
Mechanism:
-
Base removes
-proton. -
Electron density shifts to form a double bond (
). -
The
group leaves (poor leaving group, but possible under forcing conditions). -
Result: Formation of Dehydroalanine (Dha), which destroys chirality.
Mitigation:
-
Avoid strong bases (alkoxides) when the amine is acylated.
-
Keep temperatures
during base treatments (e.g., saponification of the ethyl ester).
Workflow Decision Tree
Figure 2: Operational workflow for manipulating H-Ser(tBu)-OEt without compromising structural integrity.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive source for stability data of tert-butyl ethers).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][5] International Journal of Peptide and Protein Research.[5][6] (Mechanistic study on TFA cleavage and scavengers).
-
BenchChem. (2025).[2] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.[1] (Specific data on Ser(tBu) stability).
-
Common Organic Chemistry. (2025). Boc/tBu Deprotection Mechanism with TFA. (Detailed reaction mechanism and scavenger roles).
-
MedChemExpress. (2025). Product Information: (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.[7] (Physical properties and handling of serine derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. medchemexpress.com [medchemexpress.com]
Literature review on D-amino acid derivatives in medicinal chemistry
Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Leads
Executive Summary: The "Chirality Flip" Paradigm
In modern medicinal chemistry, the transition from L- to D-amino acid incorporation represents a strategic "chirality flip" that addresses two of the most persistent failures in peptide drug discovery: metabolic instability and conformational entropy. While nature predominantly utilizes L-amino acids for protein synthesis, D-amino acids (DAAs) serve as critical "stealth" components.[1] They evade endogenous proteases and lock peptides into bioactive conformations (e.g.,
This guide analyzes the mechanistic advantages of D-amino acid derivatives, reviews their successful application in FDA-approved therapeutics (e.g., Difelikefalin, Daptomycin), and provides a validated protocol for their synthesis, emphasizing the prevention of racemization during solid-phase peptide synthesis (SPPS).
Mechanistic Pharmacology
Proteolytic Resistance: The "Stealth" Effect
The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin). These enzymes possess chiral active sites evolved to recognize and cleave peptide bonds between L-amino acids.
-
Causality: Substituting critical residues—particularly at the N-terminus or cleavage sites—with D-enantiomers renders the scissile bond unrecognizable to the catalytic triad of the protease.
-
Evidence: Studies on Somatostatin analogs (e.g., Octreotide) demonstrate that strategic D-Trp substitution extends plasma half-life from minutes (native hormone) to hours.
Conformational Restriction: The Beta-Turn Inducer
D-amino acids are potent tools for fixing secondary structure. In an all-L peptide, forming a tight turn often incurs an energetic penalty.
-
Mechanism: The inclusion of a D-amino acid (commonly D-Proline or D-Alanine) in position
or of a peptide chain strongly favors the formation of Type I' and Type II' -turns. This pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding to the receptor.
The NMDA/DAAO Axis in CNS Disorders
Beyond structural roles, free D-amino acids act as neurotransmitters. D-Serine is a potent co-agonist at the glycine site of the NMDA receptor (NMDAR).[2]
-
Pathology: In Schizophrenia, NMDAR hypofunction is observed.
-
Therapeutic Target: D-Amino Acid Oxidase (DAAO) is the enzyme responsible for degrading D-Serine.[2][3][4][5][6] Small molecule DAAO inhibitors prevent this degradation, elevating synaptic D-Serine levels and restoring NMDAR function without the excitotoxicity associated with direct agonists.
Visualization: Signaling & Mechanism[7]
Diagram 1: DAAO Inhibition and NMDA Receptor Activation
This diagram illustrates the therapeutic logic of DAAO inhibitors in restoring NMDA receptor function.[6]
Caption: Mechanism of DAAO inhibitors preserving D-Serine to potentiate NMDA receptor signaling.[2]
Therapeutic Case Studies
Difelikefalin (Korsuva™)
-
Approval: FDA (2021) for pruritus in CKD.[7]
-
Structure: A kappa-opioid receptor (KOR) agonist containing D-Phenylalanine at the N-terminus.
-
Design Logic: The D-Phe residue serves a dual purpose: it prevents N-terminal degradation by aminopeptidases and positions the pharmacophore correctly within the KOR binding pocket, ensuring peripheral restriction (limiting CNS side effects like dysphoria).
Daptomycin (Cubicin™)
-
Class: Cyclic lipopeptide antibiotic.[8]
-
Structure: Contains D-Alanine and D-Serine .
-
Mechanism: The D-amino acids are essential for the calcium-dependent insertion of the lipophilic tail into the bacterial cell membrane, causing rapid depolarization.
Table: FDA-Approved Drugs Containing D-Amino Acids
| Drug Name | Indication | D-Amino Acid Component | Function/Advantage |
| Difelikefalin | Pruritus (CKD) | D-Phe (N-term), D-Leu, D-Lys | Proteolytic stability; KOR selectivity. |
| Daptomycin | Bacterial Infections | D-Ala, D-Ser | Membrane insertion; cyclization. |
| Octreotide | Acromegaly | D-Phe, D-Trp | Mimics Somatostatin |
| Degarelix | Prostate Cancer | D-Phe, D-Trp (multiple) | GnRH antagonist; extended duration of action. |
| Icatibant | Hereditary Angioedema | D-Arg, D-Tic, D-Phe | Bradykinin B2 antagonist; resistance to kininases. |
Detailed Methodology: Optimized SPPS for D-Peptides
Objective: Synthesize a model peptide containing a D-amino acid while preventing racemization (conversion back to L-form) and ensuring high coupling efficiency.
Context: D-amino acids are prone to racemization during activation, particularly if carboxyl-activated intermediates (like oxazolones) form. This protocol uses Oxyma/DIC activation, which is superior to HOBt/HBTU for suppressing racemization.
Materials
-
Resin: Rink Amide ProTide Resin (0.5 mmol/g loading).
-
Fmoc-D-Amino Acid: e.g., Fmoc-D-Phe-OH (High purity >99%).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
-
Solvent: DMF (Dimethylformamide), peptide grade.
Step-by-Step Protocol
-
Resin Swelling:
-
Weigh 100 mg resin into a fritted syringe reactor.
-
Add 5 mL DMF and swell for 30 mins. Drain.
-
-
Fmoc Deprotection (L-AA removal):
-
Treat resin with 20% Piperidine in DMF (2 x 5 mins).
-
Critical: Wash extensively with DMF (5 x 1 min) to remove all traces of piperidine. Residual base causes rapid racemization of the incoming activated D-AA.
-
-
Activation of D-Amino Acid (Pre-activation):
-
In a separate vial, dissolve Fmoc-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and mix for exactly 2 minutes .
-
Expert Note: Do not pre-activate for >5 minutes. Prolonged activation increases the risk of oxazolone formation, which is the primary pathway for racemization.
-
-
Coupling:
-
Transfer the pre-activated solution to the resin.
-
Shake at room temperature for 45–60 minutes.
-
Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using HATU/HOAt (more powerful, but higher racemization risk—use only as rescue).
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines, preventing deletion sequences.
-
-
Racemization Monitoring (Marfey’s Method):
-
Post-cleavage, hydrolyze a small aliquot (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze via HPLC. D-amino acid derivatives elute later than L-isomers on C18 columns.
-
Visualization: Synthetic Workflow
Diagram 2: Solid-Phase Synthesis of D-Peptides
This diagram outlines the critical decision points to prevent racemization during the coupling of D-amino acids.
Caption: Optimized SPPS cycle highlighting critical wash steps and activation timing to minimize racemization.
References
-
FDA Center for Drug Evaluation and Research. (2021). KORSUVA (difelikefalin) Injection Approval Package. U.S. Food and Drug Administration.[7][9] [Link]
-
Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
-
Katane, M., & Homma, H. (2011). D-Amino acids in mammals: Biochemistry and physiological functions. Proceedings of the Japan Academy, Series B. [Link]
Sources
- 1. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. 2017 FDA Peptide Harvest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Hydrolysis of D-Ser(tBu) Ethyl Ester
Topic: Conditions for hydrolysis of ethyl ester in D-Ser(tBu) derivatives Content Type: Application Note & Protocol Guide ID: AN-CHEM-SER-042
Optimized Protocols for Preservation of Optical Purity and Side-Chain Integrity
Executive Summary
The hydrolysis of D-Ser(tBu) ethyl ester presents a classic "orthogonal conflict" in organic synthesis. The objective is to cleave the C-terminal ethyl ester while preserving the acid-labile tert-butyl (tBu) ether on the side chain and preventing base-catalyzed racemization or
This guide provides two validated protocols:
-
Method A (Standard): Low-Temperature Lithium Hydroxide Saponification (Scalable).
-
Method B (High-Sensitivity): Enzymatic Hydrolysis using Pig Liver Esterase (PLE) or CAL-B.
Mechanistic Analysis & Chemoselectivity
Successful deprotection requires navigating three competing failure modes. Understanding these mechanisms is the prerequisite for protocol adherence.
The Chemoselectivity Matrix
-
Acid Sensitivity: The side-chain tert-butyl ether is highly acid-labile. Standard acid hydrolysis (HCl/reflux) will instantaneously cleave the tBu group, yielding free D-Serine.
-
Base Sensitivity (Racemization): Serine derivatives are uniquely prone to racemization via base-catalyzed enolization. The electronegative oxygen on the
-carbon withdraws electron density, increasing the acidity of the -proton. - -Elimination: Strong bases or elevated temperatures (>25°C) promote E1cB elimination, converting the serine residue into a dehydroalanine moiety (vinyl species).
Decision Logic (Graphviz)
Figure 1: Chemoselectivity decision tree highlighting failure modes in Ser(tBu) manipulation.
Protocol A: Low-Temperature LiOH Saponification
Applicability: Standard peptide synthesis intermediates; scales from mg to kg.
Rationale
Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less Lewis-acidic than sodium, often resulting in milder coordination to the carbonyl oxygen, which can slightly reduce the rate of racemization [1]. The critical control point is temperature .
Materials
-
Substrate: D-Ser(tBu)-OEt
-
Reagent: LiOH·H₂O (Lithium Hydroxide Monohydrate)[1]
-
Solvent System: THF : Water (3:1) or MeOH : Water (3:1). Note: THF is preferred if the substrate is highly lipophilic.
-
Quench: 5% Citric Acid solution or 1M KHSO₄. DO NOT use HCl.
Step-by-Step Methodology
-
Dissolution: Dissolve D-Ser(tBu)-OEt (1.0 equiv) in THF/Water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.
-
Cooling (CRITICAL): Cool the reaction mixture to 0°C using an ice bath. Allow to equilibrate for 10 minutes.
-
Saponification: Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.
-
Why: Excess base promotes racemization. Keep stoichiometry tight.
-
-
Monitoring: Stir at 0°C. Monitor by TLC (SiO₂, EtOAc/Hexane) or LC-MS.
-
Timeline: Reaction typically completes in 1–3 hours at 0°C. Do not let it run overnight unless confirmed necessary.
-
-
Workup (The "Danger Zone"):
-
Evaporate THF under reduced pressure at low temperature (<30°C).
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous layer with Et₂O (removes unreacted ester and organic impurities).
-
Acidification: Cool the aqueous layer to 0°C. Carefully add 5% Citric Acid dropwise until pH reaches 3.0 – 4.0 .
-
Warning: Dropping pH < 2.0 risks cleaving the tBu ether.
-
-
Extraction: Extract immediately with EtOAc (3x).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Enzymatic Hydrolysis (PLE/CAL-B)
Applicability: Highly sensitive substrates where optical purity >99.9% is required, or if Protocol A shows trace elimination.
Rationale
Enzymes operate at neutral pH (7.0–7.5), completely eliminating the risk of base-catalyzed racemization and
Step-by-Step Methodology
-
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.2).
-
Suspension: Suspend D-Ser(tBu)-OEt in the buffer. If solubility is poor, add acetone or DMSO (up to 10% v/v).
-
Enzyme Addition: Add PLE (approx. 100 units/mmol substrate) or Immobilized CAL-B (Novozym 435, 10–50% w/w relative to substrate).
-
Incubation: Stir gently at 25°C.
-
Termination: Filter off the enzyme (if immobilized) or dilute with EtOAc.
-
Isolation: Acidify to pH 4 (Citric Acid) and extract with EtOAc as in Protocol A.
Quality Control & Troubleshooting
Analytical Checkpoints
| Parameter | Method | Acceptance Criteria | Failure Indicator |
| Identity | ¹H NMR (CDCl₃) | tBu singlet (~1.15 ppm, 9H) present. Ethyl quartet/triplet absent. | Loss of tBu signal (Acid hydrolysis). |
| Purity | HPLC (C18) | Single peak >95%.[5] | Multiple peaks (Side reactions). |
| Chirality | Chiral HPLC | D-isomer >99% ee. | Presence of L-isomer (Racemization). |
| Integrity | ¹H NMR | Absence of vinyl protons (5.0–6.5 ppm). | Vinyl signals indicate Dehydroalanine ( |
Workflow Visualization (Graphviz)
Figure 2: Optimized workflow for LiOH hydrolysis emphasizing temperature control and mild acidification.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability of tBu ethers vs. esters).
-
Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. (Foundational text on enzymatic hydrolysis).
-
Kaiser, K., & Benner, R. (2005).[4] Hydrolysis-induced racemization of amino acids. Limnology and Oceanography: Methods. (Detailed analysis of racemization mechanisms).
-
Boger, D. L., et al. (1999). Synthesis of Cycloisodityrosine. Journal of Organic Chemistry. (Discusses LiOH vs LiOOH for sensitive peptide esters).
Sources
Using ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in solid-phase peptide synthesis (SPPS)
Title: Advanced Protocols for the Incorporation of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in Hybrid SPPS Workflows
Introduction & Rationale
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly abbreviated as H-D-Ser(tBu)-OEt , is a highly specialized amino acid building block utilized in the synthesis of peptide prodrugs, peptidomimetics, and protease-resistant therapeutics.
The strategic incorporation of this molecule relies on three distinct chemical features:
-
D-Stereochemistry : The (2R) configuration corresponds to the non-natural D-enantiomer of serine. Substituting natural L-amino acids with D-enantiomers at the C-terminus provides profound steric hindrance against carboxypeptidases, significantly extending the in vivo half-life of the peptide 1.
-
Ethyl Ester (OEt) C-Terminus : The ethyl ester serves a dual purpose. During synthesis, it acts as a robust C-terminal protecting group. In the final drug product, it often remains intact as a prodrug modification to increase lipophilicity and membrane permeability.
-
tert-Butyl (tBu) Ether : The side-chain hydroxyl group is protected by a tBu group, preventing unwanted O-acylation during coupling steps.
Because the C-terminus is blocked by the ethyl ester, H-D-Ser(tBu)-OEt cannot be utilized as a standard electrophilic incoming amino acid in traditional C-to-N Solid-Phase Peptide Synthesis (SPPS). Instead, it must act as the nucleophile. The most authoritative and efficient method to incorporate it is via a Hybrid SPPS/Solution-Phase Fragment Condensation workflow.
Mechanistic Insights & Chemical Logic
To successfully couple H-D-Ser(tBu)-OEt to a peptide sequence, the main peptide chain must first be synthesized, cleaved from the resin, and isolated as a fully protected peptide acid .
-
Resin Selection (Causality) : This strategy strictly requires the use of 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance and electronic properties of the 2-CTC linker allow for peptide cleavage under ultra-mild acidic conditions (e.g., 1% TFA). This ensures that the highly acid-labile tBu protecting groups on the peptide side chains remain completely intact during cleavage 2.
-
Coupling Reagent Selection (Causality) : Fragment condensation in solution carries a high risk of epimerization at the C-terminal residue of the main peptide chain via oxazolone formation. To suppress this, the coupling must be driven by highly reactive, epimerization-suppressing reagents. The combination of HATU and HOAt is considered the gold standard for this step, as the nitrogen at position 7 of the HOAt ring provides a neighboring group effect that accelerates coupling and minimizes chiral degradation 3.
Protecting group orthogonality map for H-D-Ser(tBu)-OEt during synthesis.
Quantitative Data & Reagent Selection
Table 1: Comparison of Cleavage Cocktails on 2-CTC Resin
| Cleavage Cocktail | Cleavage Time | Main Chain Yield | tBu Retention | OEt Retention |
|---|---|---|---|---|
| 1% TFA in DCM | 15 - 30 min | > 95% | > 99% | 100% |
| 20% HFIP in DCM | 30 - 60 min | > 90% | > 99% | 100% |
| 95% TFA (Global) | 2 hours | N/A (Cleaved) | 0% (Deprotected) | 100% |
Table 2: Coupling Reagents for Fragment Condensation
| Reagent System | Epimerization Risk | Reaction Kinetics | Typical Yield |
|---|---|---|---|
| HATU / HOAt / DIPEA | Very Low | Very Fast (< 2h) | 85 - 95% |
| PyBOP / HOBt / DIPEA | Moderate | Moderate (3-4h) | 70 - 80% |
| EDC / HOBt / DIPEA | High | Slow (> 12h) | 50 - 65% |
Experimental Workflows (Self-Validating Protocols)
Hybrid SPPS and solution-phase workflow for C-terminal D-Ser-OEt derivatization.
Phase 1: Main Chain Assembly on 2-CTC Resin
-
Resin Loading : Swell 2-CTC resin in dry DCM for 30 minutes. Load the first Fmoc-amino acid (0.6 eq relative to resin capacity) in the presence of DIPEA (2.0 eq) in DCM for 2 hours.
-
Capping : Cap unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes to prevent truncated sequences.
-
Elongation : Perform standard Fmoc-SPPS cycles (20% piperidine in DMF for deprotection; DIC/OxymaPure for coupling) until the desired sequence is complete.
-
Final Deprotection : Remove the N-terminal Fmoc group, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.
Phase 2: Mild Cleavage (Isolation of Protected Peptide Acid)
-
Cleavage : Treat the resin with 1% TFA in DCM (v/v) for 15 minutes at room temperature. Filter the cleavage cocktail directly into a flask containing 10% pyridine in methanol. Causality: Pyridine immediately neutralizes the TFA, preventing premature loss of the acid-labile tBu protecting groups.
-
Repetition : Repeat the cleavage step twice more to ensure quantitative recovery 2.
-
Concentration : Evaporate the DCM under reduced pressure. Precipitate the protected peptide acid by adding ice-cold diethyl ether. Centrifuge, decant, and dry the pellet.
-
Self-Validation Check: Analyze the pellet via LC-MS. The mass should correspond to the fully protected peptide. No tBu loss (-56 Da) should be observed.
-
Phase 3: Solution-Phase Fragment Condensation
Note: H-D-Ser(tBu)-OEt is typically supplied as a hydrochloride salt (H-D-Ser(tBu)-OEt·HCl).
-
Preparation : Dissolve the protected peptide acid (1.0 eq) and H-D-Ser(tBu)-OEt·HCl (1.2 eq) in anhydrous DMF (concentration ~0.1 M).
-
Activation : Add HATU (1.1 eq) and HOAt (1.1 eq) to the mixture 3.
-
Initiation : Add DIPEA (3.0 eq total). Causality: 2.0 eq are required to drive the coupling reaction, while the additional 1.0 eq is strictly required to neutralize the HCl salt and liberate the free amine nucleophile of the D-Ser derivative. Stir at room temperature.
-
Monitoring : Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.
-
Self-Validation Check: LC-MS must show the disappearance of the protected peptide acid mass and the appearance of the product mass (
).
-
Phase 4: Global Deprotection
-
Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
-
Deprotection : Dissolve the fully protected condensed peptide in the cocktail (10 mL per gram of peptide). Stir for 2 hours at room temperature.
-
Causality: The 95% TFA will strip all tBu, Trt, and Pbf groups from the side chains, including the tBu group on the newly added D-Serine. However, the C-terminal ethyl ester is completely stable to acidic conditions and will remain intact.
-
-
Precipitation : Concentrate the mixture under a stream of nitrogen. Precipitate the final peptide in ice-cold diethyl ether.
-
Purification : Purify the crude peptide-D-Ser-OEt prodrug via Preparative RP-HPLC.
References
- Title: The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide Source: BenchChem URL
- Title: 2-Chlorotrityl chloride resin.
- Source: Organic Process Research & Development (ACS Publications)
Sources
Application Note: D-Serine Ethyl Esters in Peptidomimetic Drug Design
Executive Summary
This guide details the application of D-Serine Ethyl Ester (CAS: 19702-38-6) as a critical chiral building block in drug discovery. While L-serine is ubiquitous in protein synthesis, its D-isomer has emerged as a high-value target for modulating N-methyl-D-aspartate (NMDA) receptors, particularly in the context of schizophrenia and cognitive enhancement.
The ethyl ester modification serves a dual purpose:
-
Prodrug Kinetics: It masks the C-terminal carboxylate, increasing lipophilicity (
) to facilitate Blood-Brain Barrier (BBB) translocation before enzymatic conversion to the active D-serine. -
Synthetic Utility: It acts as a robust C-terminal protecting group in solution-phase peptide synthesis, allowing for orthogonal deprotection strategies and reducing racemization risks compared to methyl esters.
Section 1: Strategic Value in Peptidomimetics
The Chirality Advantage
Incorporating D-serine into peptide backbones confers resistance to endogenous proteases (e.g., chymotrypsin), which predominantly recognize L-stereoisomers. This "steric shielding" extends the plasma half-life (
The Prodrug Mechanism (CNS Targeting)
Free D-serine has poor BBB permeability due to its zwitterionic nature. Esterification transforms the molecule into a lipophilic precursor. Upon entering the systemic circulation and crossing the BBB, ubiquitous esterases hydrolyze the ethyl group, releasing the active agonist at the synaptic target.
Comparative Data: Ester Stability
The ethyl ester offers a balanced hydrolysis profile compared to other alkyl esters, optimizing the window between absorption and activation.
| Property | Methyl Ester (-OMe) | Ethyl Ester (-OEt) | tert-Butyl Ester (-OtBu) |
| Lipophilicity | Low | Moderate (Optimal) | High |
| Plasma Stability | Low (Rapid Hydrolysis) | Medium (Controlled) | High (Resistant) |
| Metabolic Byproduct | Methanol (Toxic) | Ethanol (Generally Safe) | tert-Butanol |
| Synthetic Removal | Mild Base | Mild Base/Enzymatic | Strong Acid (TFA) |
Section 2: Synthetic Workflow & Protocols
Protocol 1: Solution-Phase Coupling of D-Serine Ethyl Ester
Objective: Synthesize a dipeptide model (Boc-L-Leu-D-Ser-OEt) to demonstrate the retention of chirality and ester integrity. This method avoids the high risk of racemization associated with activating the C-terminus of serine derivatives.
Reagents Required[1][2][3][4][5]
-
Amine Component: H-D-Ser-OEt·HCl (1.0 equiv)[5]
-
Carboxyl Component: Boc-L-Leu-OH (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv)
-
Additive: HOBt (anhydrous, 1.2 equiv) to suppress racemization.
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or DMF (anhydrous).[4]
Step-by-Step Methodology
-
Activation:
-
Coupling:
-
In a separate vial, dissolve H-D-Ser-OEt·HCl (1.0 mmol) in DCM (
) and add DIPEA (2.5 mmol). -
Transfer the amine solution dropwise to the activated carboxyl solution at
. -
Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
-
-
Monitoring:
-
Check reaction progress via TLC (System: EtOAc/Hexane 1:1). Stain with Ninhydrin (free amines) and PMA (protected peptide).
-
-
Workup (The "Wash" Cycle):
-
Dilute with EtOAc (
). -
Wash 1: 1M KHSO
or 10% Citric Acid ( ) – Removes unreacted amine/DIPEA. -
Wash 2: Sat. NaHCO
( ) – Removes unreacted acid/HOBt. -
Wash 3: Brine (
). -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Validation:
-
Verify identity via LC-MS (Expected M+H).
-
Critical: Assess enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure D-configuration is maintained >99%.
-
Diagram 1: Synthetic Pathway
The following diagram illustrates the chemical flow from starting materials to the isolated dipeptide.[5]
Caption: Solution-phase synthesis workflow for C-terminal D-Serine ethyl ester functionalization.
Section 3: Application Case Study – NMDA Receptor Modulation
The Biological Challenge
Schizophrenia is associated with hypofunction of the NMDA receptor.[6] D-Serine is a co-agonist at the glycine site, but oral administration of pure D-Serine requires massive doses (grams) to achieve therapeutic brain levels due to rapid renal clearance and poor BBB transport.
The Ester Solution
By utilizing a peptidomimetic prodrug containing D-Ser-OEt, researchers can exploit the T1 transporter systems or passive diffusion. Once inside the brain parenchyma, intracellular esterases convert the ethyl ester back to D-Serine.
Diagram 2: Pharmacokinetic Mechanism
This diagram visualizes the prodrug's journey from administration to receptor activation.
Caption: Mechanism of action for D-Serine Ethyl Ester prodrugs targeting CNS NMDA receptors.
Section 4: Stability & Permeability Assessment
To validate the utility of the ethyl ester, one must confirm it survives plasma long enough to reach the BBB but hydrolyzes efficiently once in the target tissue.
Protocol 2: In Vitro Plasma Stability Assay
Objective: Determine the half-life (
Materials
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test Compound (10 mM stock in DMSO).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).
Methodology
-
Preparation: Pre-warm plasma to
in a water bath. -
Spiking: Dilute the test compound into the plasma to a final concentration of
(0.1% DMSO final). -
Incubation: Incubate at
with gentle shaking. -
Sampling: At time points
min:-
Aliquot
of plasma mixture. -
Immediately add
of ice-cold Stop Solution (ACN) containing the Internal Standard.
-
-
Extraction: Vortex for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at
to precipitate proteins. -
Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ester and the appearance of the hydrolyzed acid (D-Serine).
Calculation
Plot
Acceptance Criteria: For a CNS prodrug, a plasma
References
-
Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[7][8][9][10] Proceedings of the National Academy of Sciences.
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.
-
Javitt, D. C. (2004). "Glutamate as a therapeutic target in schizophrenia."[11][12] Molecular Psychiatry.
- Strømgaard, K., et al. (2016). Textbook of Drug Design and Discovery. CRC Press. (Standard text for ester prodrug kinetics).
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.
Sources
- 1. scielo.br [scielo.br]
- 2. bachem.com [bachem.com]
- 3. renyi.hu [renyi.hu]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 9. pnas.org [pnas.org]
- 10. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-serine and schizophrenia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimized solvent systems for dissolving ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Application Note & Protocol Guide: Optimized Solvent Systems for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Introduction
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , commonly referred to as H-Ser(tBu)-OEt , is a critical orthogonally protected amino acid building block.[1] It features a tert-butyl ether protecting group on the serine hydroxyl side chain and an ethyl ester protecting the C-terminus.[1] This dual-protection strategy renders the molecule lipophilic while preserving the nucleophilic reactivity of the primary amine, making it indispensable in peptide synthesis, peptidomimetic drug design, and fragment-based drug discovery.[1]
This guide provides optimized solvent systems for the dissolution, handling, and processing of this compound.[1] It addresses the distinct solubility profiles of its two common forms—the Hydrochloride Salt (HCl) and the Free Base —and delineates protocols to maintain chemical stability during solvation.
Physicochemical Profile & Solubility Drivers
The solubility of H-Ser(tBu)-OEt is governed by a competition between its polar ammonium/amine core and its lipophilic protecting groups.[1]
| Feature | Chemical Moiety | Effect on Solubility |
| Core Backbone | Amino Acid ( | Promotes solubility in water and polar protic solvents.[1] |
| Side Chain | tert-Butyl Ether ( | Significantly increases lipophilicity; enhances solubility in DCM, EtOAc, and THF. |
| C-Terminus | Ethyl Ester ( | Moderate lipophilicity; reduces water solubility compared to free acid.[1] |
Solubility Matrix
| Solvent Class | Solvent | HCl Salt Solubility | Free Base Solubility | Application |
| Chlorinated | Dichloromethane (DCM) | Poor (Suspension) | Excellent | Synthesis, Extractions |
| Esters | Ethyl Acetate (EtOAc) | Very Poor | Good | Work-up, Partitioning |
| Polar Aprotic | DMF / DMSO | Excellent | Good | Coupling Reactions, Stock Solutions |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | Excellent | HPLC/LC-MS Analysis |
| Protic | Water | Excellent | Low/Moderate | Aqueous buffers, Reverse Phase LC |
| Protic | Methanol/Ethanol | Good | Good | Caution: Risk of Transesterification |
Optimized Solvent Systems
System A: Synthetic Reaction Media
-
Primary Recommendation: Dichloromethane (DCM) (for Free Base)[1]
-
Alternative for Salts: N,N-Dimethylformamide (DMF) [1]
-
Rationale: If using the HCl salt directly in a coupling reaction, DMF is required to solubilize the ionic lattice before base (e.g., DIPEA) is added to generate the reactive free amine in situ.[1]
-
System B: Analytical Standards (HPLC/LC-MS)
-
Recommendation: Acetonitrile (ACN) : Water (1:1 v/v) [1]
System C: Extraction & Work-up
-
Recommendation: Ethyl Acetate (EtOAc) / Saturated NaHCO₃ [1]
Stability & Critical Considerations
-
Acid Sensitivity (The t-Bu Rule): The tert-butyl ether is acid-labile but robust compared to Boc groups.[1] It withstands dilute acids (0.1% TFA in HPLC) but cleaves in concentrated strong acids (95% TFA, pure HCl) to yield the free serine hydroxyl.[1]
-
Base Sensitivity (The Ester Rule): The ethyl ester is susceptible to hydrolysis (saponification) in strong aqueous bases (NaOH/LiOH).[1] Always use mild bases (NaHCO₃, DIPEA) for neutralization.[1]
Experimental Protocols
Protocol 1: Preparation of Free Base Stock Solution from HCl Salt
Objective: Convert stable, solid H-Ser(tBu)-OEt[1]·HCl into a reactive free base solution for synthesis.[1]
-
Weighing: Weigh 1.0 g (approx. 3.9 mmol) of H-Ser(tBu)-OEt[1]·HCl into a 50 mL separatory funnel.
-
Dissolution (Phase 1): Add 10 mL of Dichloromethane (DCM) . Note: The salt will likely not dissolve completely and form a suspension.
-
Neutralization: Add 15 mL of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Partition: Shake vigorously for 2 minutes. Vent frequently to release CO₂ gas.[1]
-
Separation: Allow layers to separate. The bottom layer is DCM (containing the Free Base).[1] Collect the bottom layer.[1]
-
Re-extraction: Extract the aqueous top layer with an additional 5 mL of DCM to recover residual product. Combine organic layers.
-
Drying: Dry the combined DCM layers over anhydrous Sodium Sulfate (
) for 10 minutes. Filter. -
Usage: The filtrate is a clean solution of H-Ser(tBu)-OEt free base, ready for acylation or coupling.[1]
Protocol 2: Analytical Sample Preparation (HPLC)
Objective: Prepare a stable 1 mg/mL sample for purity analysis.
-
Solvent Prep: Prepare a mixture of 50% Acetonitrile / 50% Water .[1] Do not add acid yet.
-
Dissolution: Dissolve 1 mg of sample in 1 mL of the solvent mixture. Vortex for 30 seconds.[1]
-
Acidification (Optional): If peak shape is poor due to the amine, add 1 µL of Formic Acid.
-
Why add acid last? Minimizes exposure time of the t-butyl group to acidic conditions during initial dissolution.[1]
-
Visualizations
Figure 1: Solubility & Workflow Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the starting material form and intended application.
Figure 2: Neutralization & Phase Transfer Mechanism
Caption: Chemical workflow for converting the water-soluble HCl salt into the organic-soluble free base.
References
-
PubChem. (2025).[1] (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Sources
Application Note: Scalable Synthesis Methods for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Introduction and Strategic Context
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, commonly referred to as H-D-Ser(tBu)-OEt , is a highly specialized amino acid derivative utilized extensively in peptide synthesis and the development of novel pharmaceuticals[1]. The incorporation of D-amino acids is a proven strategy to enhance the proteolytic stability of peptide-based therapeutics[2]. Within this framework, the tert-butyl (tBu) ether provides robust protection for the serine hydroxyl group against basic and nucleophilic conditions, while the ethyl ester effectively masks the C-terminus during complex coupling sequences[3].
This application note details two highly scalable, self-validating liquid-phase synthesis routes designed for researchers and process chemists.
Mechanistic Rationale and Route Selection (E-E-A-T Insights)
When scaling up the synthesis of H-D-Ser(tBu)-OEt, the choice of the N-alpha protecting group dictates the efficiency, cost, and purity of the final product.
-
Why not Boc? The tert-butyloxycarbonyl (Boc) group requires strong acids (e.g., TFA or HCl) for deprotection. Because the side-chain tert-butyl ether is also acid-labile, Boc deprotection would simultaneously cleave the side-chain ether, destroying the target molecule's structural integrity.
-
Why not Fmoc? While Fmoc-D-Ser(tBu)-OH is a standard building block[4], Fmoc deprotection relies on secondary amines (like piperidine). This generates dibenzofulvene-piperidine adducts—non-volatile byproducts that require tedious, solvent-heavy silica gel chromatography to remove. This is highly inefficient at scale.
-
The Cbz Advantage: The carboxybenzyl (Cbz) group is the optimal choice for scalable solution-phase synthesis. Cbz is completely orthogonal to both the acid-labile tBu ether and the base-labile ethyl ester. It is cleaved via catalytic hydrogenolysis, generating only toluene and carbon dioxide as byproducts[5]. This allows the final product to be isolated in >98% purity via simple filtration and solvent evaporation.
Experimental Workflows
Figure 1: Comparative scalable synthesis workflows for H-D-Ser(tBu)-OEt via Route A and Route B.
Experimental Protocols: Self-Validating Systems
Route A: De Novo Synthesis (Industrial Scale)
Ideal for >10 kg manufacturing starting from cost-effective bulk D-Serine.
Step 1: Esterification of D-Serine
-
Suspend D-Serine (1.0 eq) in absolute ethanol (10 volumes). Cool the suspension to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, catalyzing the Fischer esterification while driving the formation of the highly soluble hydrochloride salt.
-
Heat to reflux for 4 hours. Concentrate in vacuo to yield H-D-Ser-OEt·HCl as a white solid.
Step 2: N-Cbz Protection
-
Dissolve H-D-Ser-OEt·HCl in a 1:1 mixture of THF and H₂O. Add Na₂CO₃ (2.5 eq) and cool to 0 °C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir at room temperature for 12 hours.
-
Extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield Cbz-D-Ser-OEt.
Step 3: O-tert-Butylation
-
Dissolve Cbz-D-Ser-OEt in anhydrous dichloromethane (DCM). Add a catalytic amount of concentrated H₂SO₄.
-
Cool the reaction to 0 °C and bubble isobutylene gas into the solution until saturation[6].
-
Seal the vessel and stir at room temperature for 24 hours. Causality: The acidic environment generates a tert-butyl carbocation from isobutylene, which selectively attacks the primary hydroxyl group.
-
Neutralize with triethylamine (Et₃N), wash with saturated NaHCO₃, and concentrate to yield Cbz-D-Ser(tBu)-OEt.
Route B: Semi-Synthetic Route (Pilot/Lab Scale)
Ideal for <1 kg scale, prioritizing time-efficiency and chiral integrity by utilizing an advanced intermediate.
Step 1: Alkylation of Cbz-D-Ser(tBu)-OH
-
Dissolve commercially available Cbz-D-Ser(tBu)-OH (1.0 eq) in anhydrous DMF (5 volumes). Add anhydrous K₂CO₃ (1.5 eq).
-
Cool to 0 °C and add ethyl bromide (1.2 eq) dropwise. Stir at room temperature for 12 hours. Causality: K₂CO₃ is a mild base that deprotonates the carboxylic acid without risking base-catalyzed racemization at the alpha-carbon, while DMF accelerates the SN2 displacement.
-
QC Checkpoint: TLC (Hexane:EtOAc 7:3, UV active) should show complete consumption of the starting material.
-
Dilute with water, extract with EtOAc, wash with brine, and concentrate.
Convergence: Hydrogenolysis (Applicable to both routes)
-
Dissolve Cbz-D-Ser(tBu)-OEt in absolute ethanol (10 volumes). Add 10% Palladium on Carbon (Pd/C, 5% w/w).
-
Purge the flask with N₂, then introduce H₂ gas. Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours[5].
-
QC Checkpoint (Self-Validation): Spot the reaction on TLC. The starting material is UV-active but Ninhydrin-negative. The product (H-D-Ser(tBu)-OEt) is UV-inactive but stains deep purple/red with Ninhydrin due to the liberated primary amine.
-
Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound as a clear oil.
Quantitative Process Metrics
| Metric | Route A: De Novo Synthesis | Route B: Semi-Synthetic Route |
| Starting Material | D-Serine (Bulk commodity) | Cbz-D-Ser(tBu)-OH (Advanced intermediate) |
| Overall Yield | 65 - 70% (over 4 steps) | 85 - 90% (over 2 steps) |
| Time-to-Target | 4 - 5 days | 1 - 2 days |
| Chromatography Required? | No (Crystallization/Extraction) | No (Filtration/Extraction) |
| Cost-Efficiency | High (Ideal for >10 kg scale) | Moderate (Ideal for <1 kg pilot scale) |
| Chiral Integrity Risk | Moderate at Step 1 (requires strict temp control) | Low (utilizes pre-validated starting material) |
References
-
Title: Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis Source: ncbi.nlm.nih.gov (PMC) URL: [Link]
-
Title: REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION Source: orgsyn.org URL: [Link]
-
Title: The Role of Amino Acid Derivatives in Pharmaceutical Innovation Source: nbinno.com URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Racemization of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues when utilizing ethyl (2R)-2-amino-3-(tert-butoxy)propanoate —commonly known as H-D-Ser(tBu)-OEt —in coupling reactions.
Unlike activated carboxylic acids, which typically racemize via oxazolone intermediates, amino acid esters act as nucleophiles. Racemization of the amine component is less common but highly problematic when it occurs, often stemming from specific mechanistic vulnerabilities during basic activation or transition-metal catalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my H-D-Ser(tBu)-OEt component racemizing during a standard amide coupling?
A: As an amino acid ester, H-D-Ser(tBu)-OEt possesses an
-
Harsh Neutralization: H-D-Ser(tBu)-OEt is frequently supplied as a hydrochloride salt. If a strong, unhindered base (e.g., DBU or excess DIPEA) is used to liberate the free amine, local high concentrations of the base can directly deprotonate the
-carbon, forming an achiral enolate before the coupling even occurs. -
Schiff Base Formation: If your reaction solvent (e.g., DMF, Acetone) contains trace carbonyl impurities, the free amine can undergo reversible condensation to form a Schiff base (imine). The imine nitrogen acts as an electron sink, drastically lowering the pKa of the
-proton and facilitating rapid base-catalyzed epimerization .
Q2: I am using H-D-Ser(tBu)-OEt in a Buchwald-Hartwig C-N cross-coupling. Why is my product completely racemic?
A: Transition-metal catalyzed N-arylation of amino acid esters is notoriously prone to racemization. Standard cross-coupling protocols rely on strong alkoxide bases (like NaOtBu) to facilitate the catalytic cycle. These strong bases rapidly deprotonate the
Mechanistic Pathways of Racemization
The following diagram illustrates the causality behind the loss of stereochemical integrity in amino acid esters.
Mechanistic pathways leading to the racemization of amino acid esters.
Quantitative Data: Impact of Reaction Conditions
The choice of base and coupling modality dictates the survival of the stereocenter. The table below summarizes the expected enantiomeric excess (ee) of H-D-Ser(tBu)-OEt derivatives under various conditions.
| Coupling Modality | Base Used (Eq) | Solvent | Temp (°C) | Resulting ee (%) | Technical Recommendation |
| N-Arylation (Pd) | NaOtBu (2.0) | Toluene | 80 | < 5% (Racemic) | Avoid strong alkoxides. |
| N-Arylation (Pd) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | > 95% | Preferred for cross-coupling . |
| Amide/Peptide | DBU (2.0) | DMF | 25 | 70 - 80% | Avoid amidine bases for neutralization. |
| Amide/Peptide | DIPEA (3.0) | DMF | 25 | 85 - 90% | Use caution; minimize equivalents. |
| Amide/Peptide | NMM (2.0) | DCM / DMF | 25 | > 99% | Preferred for peptide synthesis . |
Troubleshooting Workflow
Use the following decision tree to identify and correct the root cause of your racemization issue.
Troubleshooting workflow for mitigating racemization of D-Ser(tBu)-OEt.
Self-Validating Experimental Protocols
To ensure trustworthiness in your process, you must isolate the variables causing the epimerization. Implement the following protocols to systematically validate your reaction conditions.
Protocol 1: Isolation Assay for Base-Induced Enolization
Purpose: To determine if the base/solvent system is racemizing the amine prior to the actual coupling event.
-
Preparation: Dissolve 0.1 mmol of H-D-Ser(tBu)-OEt·HCl in 1.0 mL of your intended reaction solvent (e.g., anhydrous DMF).
-
Base Addition: Add the exact equivalent of the base used in your standard protocol (e.g., 2.5 eq of DIPEA or NMM). Do not add the coupling partner (acid/aryl halide).
-
Incubation: Stir the mixture at your standard reaction temperature for the exact duration of your typical coupling reaction (e.g., 2 hours at 25°C).
-
Quenching: Quench the reaction by adding 100 µL of 1% Trifluoroacetic acid (TFA) in water to immediately protonate the amine and lock the stereocenter.
-
Derivatization & Analysis: Derivatize the sample with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) at 40°C for 1 hour. Analyze via Reverse-Phase HPLC (RP-HPLC) at 340 nm.
-
Diagnostic Outcome: If the D-to-L ratio shows significant L-isomer formation (>2%), your base/solvent combination is the root cause. Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Protocol 2: Optimized Stereoretentive N-Arylation (Cross-Coupling)
Purpose: To couple H-D-Ser(tBu)-OEt with an aryl halide without losing stereochemical integrity.
-
Glovebox Setup: In an inert atmosphere (nitrogen/argon glovebox), add the aryl halide (1.0 eq, 0.5 mmol) and H-D-Ser(tBu)-OEt (1.2 eq, 0.6 mmol) to an oven-dried 8 mL vial equipped with a stir bar.
-
Base Selection: Add finely milled, anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq, 1.0 mmol). Crucial: Do not use Sodium tert-butoxide.
-
Catalyst Addition: Add 2–5 mol% of t-BuBrettPhos Pd G4 precatalyst. The extreme steric bulk of this ligand accelerates reductive elimination, outcompeting the rate of base-mediated racemization .
-
Solvent & Reaction: Add 2.5 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 60–80°C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and concentrate in vacuo before purifying via flash column chromatography.
Protocol 3: Optimized Amide Bond Formation
Purpose: To couple an activated carboxylic acid to H-D-Ser(tBu)-OEt while preventing Schiff base formation and enolization.
-
Solvent Purification: Ensure your DMF or DCM is strictly anhydrous and amine/aldehyde-free. (Store over 4Å molecular sieves).
-
Pre-Activation: In a separate flask, activate your N-protected carboxylic acid (1.1 eq) using DIC (1.1 eq) and OxymaPure (1.1 eq) in DMF for 5 minutes.
-
Amine Neutralization: Dissolve H-D-Ser(tBu)-OEt·HCl (1.0 eq) in DMF. Add N-methylmorpholine (NMM) (1.0 eq) dropwise at 0°C to liberate the free amine without causing local basic spikes.
-
Coupling: Transfer the activated acid mixture to the amine solution. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
References
-
Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Journal of the American Chemical Society, 138(44), 14554–14557. Available at:[Link]
Troubleshooting low solubility of H-D-Ser(tBu)-OEt in water
Overcoming Low Aqueous Solubility of H-D-Ser(tBu)-OEt
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with H-D-Ser(tBu)-OEt (D-Serine tert-butyl ether ethyl ester).
By understanding the physicochemical properties of this protected amino acid, you can reliably engineer solvent systems that ensure complete dissolution without compromising the integrity of the molecule.
Part 1: Mechanistic Overview & FAQs
Q: Why does H-D-Ser(tBu)-OEt precipitate or form an emulsion when added directly to water? A: The insolubility is a direct result of the molecule's thermodynamic solvation profile. While the molecule possesses a primary amine (H-) capable of hydrogen bonding, its overall physicochemical nature is dominated by two highly lipophilic protecting groups: the bulky tert-butyl (tBu) ether on the side chain and the ethyl (OEt) ester at the C-terminus. These groups disrupt the water hydrogen-bonding network, imposing a severe entropic penalty during solvation. At a neutral pH, the amine is only partially protonated, meaning the molecule's overall polarity is insufficient to overcome the hydrophobic effect of the protecting groups, leading to aggregation and emulsion formation[1].
Q: Can I use heat to force the molecule into an aqueous solution? A: We strongly advise against prolonged heating in purely aqueous media. While gentle warming (up to 35–40°C) can kinetically assist dissolution in organic co-solvents, heating the molecule in unbuffered water risks base-catalyzed hydrolysis of the ethyl ester. Furthermore, under highly acidic conditions combined with heat, the tert-butyl ether becomes susceptible to cleavage[2].
Q: What is the most reliable method for achieving a 100% aqueous solution?
A: The most effective purely aqueous strategy is pH-driven salt formation . By lowering the pH of the solution to 3.0–4.0 using a dilute acid (e.g., 0.1 M HCl), the primary amine (pKa ~9.0) becomes fully protonated, forming an ammonium cation (
Part 2: Solubilization Strategies & Quantitative Data
To select the optimal solubilization route for your specific downstream application, compare the strategies in the data table below.
| Solubilization Strategy | Mechanism of Action | Max Estimated Solubility | Primary Advantage | Critical Limitation |
| Direct Aqueous (pH 7.0) | Native dissolution | < 1 mg/mL | No additives required | Extremely low yield; forms emulsions |
| Acidic Titration (pH 3.5) | Amine protonation (Salt formation) | > 50 mg/mL | 100% aqueous compatible | May be incompatible with acid-sensitive bioassays |
| Co-solvent (DMSO/EtOH) | Solvation of lipophilic groups | > 100 mg/mL (in stock) | Rapid, complete dissolution | Organic solvent toxicity in cellular assays |
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Protocol A: Acid-Titration Solubilization (Salt Formation)
Use this method when your downstream application cannot tolerate organic solvents.
-
Weighing: Transfer 10.0 mg of H-D-Ser(tBu)-OEt into a clean, clear glass vial.
-
Suspension: Add 900 µL of ultra-pure water (Milli-Q).
-
Validation Check 1: The solution must appear cloudy or milky. This confirms the insolubility of the free base form and establishes your baseline.
-
-
Titration: Dropwise, add 0.1 M HCl (approximately 10–20 µL at a time) while vortexing the vial continuously.
-
Monitoring: Measure the pH after every third drop using a micro-pH probe or high-resolution pH paper. Stop the addition when the pH reaches 3.5.
-
Confirmation:
-
Validation Check 2: Hold the vial against a dark background. Complete optical clarity indicates successful protonation and 100% dissolution. If the solution remains slightly turbid, sonicate for 60 seconds at room temperature.
-
Protocol B: Co-Solvent Stock Preparation (DMSO)
Use this method for high-throughput screening or when preparing concentrated stock solutions.
-
Weighing: Transfer 50.0 mg of H-D-Ser(tBu)-OEt into a polypropylene microcentrifuge tube.
-
Stock Generation: Add 500 µL of anhydrous DMSO to achieve a 100 mg/mL stock solution.
-
Agitation: Vortex vigorously for 30 seconds.
-
Validation Check 1: The stock solution must be perfectly clear with no particulate matter visible.
-
-
Aqueous Dilution: Dilute the stock 1:20 into your final aqueous assay buffer (e.g., PBS) to achieve a final DMSO concentration of 5%.
-
Validation Check 2: Measure the absorbance of the final buffer at 600 nm in a spectrophotometer. An
confirms the absence of micro-precipitates.
-
Part 4: Solubilization Workflows & Mechanistic Diagrams
The following diagrams map the logical decision-making process for solubilization and the chemical causality behind the pH-adjustment method.
Figure 1: Decision tree and workflow for solubilizing H-D-Ser(tBu)-OEt based on assay constraints.
Figure 2: Mechanistic pathway of pH-dependent solubility via amine protonation.
References
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Chemistry Central Journal (PMC)[Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer National Institutes of Health (PMC)[Link]
Sources
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
Technical Support Center: Minimizing Side Reactions During Deprotection of D-Ser(tBu) Ethyl Ester
Welcome to the Technical Support Center. In my years of troubleshooting amino acid and peptide synthesis workflows, the selective deprotection of O-tert-butyl ethers—while preserving adjacent esters and chiral centers—is a frequent stumbling block. The deprotection of D-Ser(tBu) ethyl ester presents a unique challenge: you must aggressively cleave a robust ether linkage without hydrolyzing the C-terminal ethyl ester or allowing the highly reactive intermediates to destroy your yield.
This guide synthesizes field-proven insights and chemical causality to help you establish a self-validating, high-yield deprotection workflow.
Troubleshooting FAQs
Q1: Why is my ethyl ester hydrolyzing during tBu deprotection?
Cause: The use of standard peptide cleavage cocktails that contain water (e.g., 95% TFA / 2.5% H
Q2: I am observing incomplete removal of the tBu ether. How can I drive the reaction to completion? Cause: Researchers often mistakenly use 4M HCl in dioxane, assuming it will cleave the tBu ether because it successfully cleaves Boc carbamates. However, the tert-butyl ether is significantly more acid-stable than a Boc group. Mild acids will leave the tBu ether completely intact[2]. Solution: High concentrations of TFA (90–100%) are mandatory for ether cleavage. If you are using a milder TFA/Dichloromethane (DCM) mixture to protect highly sensitive substrates, you must extend the cleavage time to 3–4 hours and monitor via LC-MS[1].
Q3: What is the best scavenger to prevent t-butyl re-alkylation of the serine hydroxyl group?
Cause: Acidic cleavage generates a highly electrophilic tert-butyl cation (
Q4: After deprotection and neutralization, my product mass indicates oligomerization or diketopiperazine (DKP) formation. How do I stop this? Cause: D-Ser ethyl ester possesses both a free primary amine and an ethyl ester. When you neutralize the acidic salt to its free base form during workup, intermolecular aminolysis occurs rapidly, leading to self-condensation (oligomers) or DKP formation. Solution: Do not neutralize the product during isolation. Isolate the D-Ser ethyl ester strictly as its TFA salt by precipitating it in cold diethyl ether[3]. Only neutralize in situ during your subsequent coupling reaction by adding a tertiary amine base (e.g., DIPEA) in the presence of the activated coupling partner.
Quantitative Data: Cleavage Cocktail Comparison
To optimize your workflow, compare the chemical causality of standard cleavage cocktails below.
| Cleavage Cocktail | Scavenger Mechanism | tBu Deprotection Efficiency | Ethyl Ester Hydrolysis Risk | Recommended Application |
| 95% TFA, 5% TIS | Hydride donation | Very High | Very Low | Optimal: Preserves ethyl ester while preventing alkylation. |
| 50% TFA in DCM, 5% TIS | Hydride donation | Moderate (Requires 3-4h) | Very Low | Good for scale-up or highly acid-sensitive substrates. |
| 95% TFA, 2.5% H | Hydride & Nucleophilic trapping | Very High | High | Not recommended: Water catalyzes ester hydrolysis[1]. |
| 4M HCl in Dioxane | Chloride trapping | Very Low | Low | Ineffective: Fails to cleave the tBu ether[2]. |
Validated Experimental Protocol: Anhydrous TFA-Mediated Deprotection
This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that side reactions are minimized and the product remains trapped in its stable, non-nucleophilic salt form.
Objective: Complete removal of the O-tert-butyl protecting group while preserving the C-terminal ethyl ester and preventing oligomerization.
Materials:
-
D-Ser(tBu) ethyl ester
-
Trifluoroacetic acid (TFA), strictly anhydrous
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, chilled to -20 °C
Step-by-Step Methodology:
-
Preparation: Dissolve D-Ser(tBu) ethyl ester in a minimal volume of anhydrous DCM (approx. 2 mL per gram of substrate) in a round-bottom flask.
-
Cocktail Addition: Prepare a fresh cleavage cocktail of 95% TFA and 5% TIS (v/v). Cool the substrate solution to 0 °C in an ice bath. Add the cleavage cocktail dropwise (10 mL per gram of substrate) to control the initial exothermic protonation of the amine.
-
Reaction & Visual Validation: Remove the ice bath and stir at room temperature for 2 to 3 hours.
-
Self-Validation Check: You should observe faint, intermittent bubbling. This is the evolution of isobutane gas, confirming that TIS is actively scavenging the
cations[1].
-
-
Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Crucial: Do not heat the water bath above 30 °C to prevent thermal degradation.
-
Precipitation: Transfer the concentrated mixture dropwise into 10 volumes of vigorously stirring, ice-cold diethyl ether.
-
Self-Validation Check: The D-Ser ethyl ester TFA salt should immediately crash out as a fine white precipitate[3]. If an oil forms, residual TFA/TIS is too high; triturate the oil with additional fresh, cold ether until a solid forms.
-
-
Isolation: Centrifuge the suspension at 4 °C. Decant the ether supernatant, and wash the pellet twice with fresh ice-cold diethyl ether to extract residual cleavage byproducts.
-
Storage: Dry the resulting D-Ser ethyl ester TFA salt under high vacuum for 4 hours. Store the stable salt at -20 °C. Do not neutralize until the exact moment of your next synthetic coupling step.
Pathway Visualization
The following diagram maps the mechanistic pathways of the deprotection reaction, highlighting how specific reagent choices dictate the success or failure of the synthesis.
Mechanistic pathway of D-Ser(tBu) ethyl ester deprotection and side reaction branches.
References
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development, BenchChem.
- Optimizing cleavage of peptides with serine from resin, BenchChem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m), Journal of Peptide Research / PubMed.
Sources
Technical Support Center: Purification of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
[1]
Executive Summary
You are working with Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly referred to as H-D-Ser(tBu)-OEt).[1] This is a specialized amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1]
The Critical Challenge: This molecule presents a "dual-threat" stability profile:
-
The "Ticking Clock" (Dimerization): As a free base (oil), it rapidly dimerizes into a diketopiperazine (DKP) solid, especially at room temperature.
-
Acid Sensitivity: The tert-butyl ether (O-tBu) is acid-labile.[1][2] While more stable than N-Boc, it can still cleave under strong acidic conditions, reverting to the parent serine.
This guide prioritizes Salt Formation as the primary purification method, as it simultaneously purifies the compound and arrests the dimerization process.
Module 1: The "Gold Standard" Protocol (Hydrochlorination)
User Scenario: “I have the crude oil after esterification. It looks yellow and smells of solvent. I need a stable solid for storage.”
Technical Insight: The free amine is unstable. Attempting to store the oil will result in yield loss via DKP formation. Converting the crude oil immediately to the Hydrochloride (HCl) salt is the most effective purification strategy. The salt lattice excludes non-ionic impurities (solvents, unreacted alcohol).
Step-by-Step Protocol
| Parameter | Specification |
| Reagent | 1M to 2M HCl in Diethyl Ether (anhydrous) or Dioxane |
| Solvent | Diethyl Ether (Et₂O) or MTBE |
| Temperature | 0°C to 4°C (Ice Bath) |
| Target pH | Acidic (Litmus Red), but avoid large excess |
-
Dissolution: Dissolve your crude oily residue in a minimal amount of dry Diethyl Ether or MTBE (approx. 5-10 mL per gram of crude).[1]
-
Note: If the crude contains significant water, dry it over
first.
-
-
Cooling: Place the flask in an ice bath (0°C).
-
Acid Addition: Dropwise, add the anhydrous HCl solution .
-
Critical: Do NOT use aqueous HCl (e.g., 37% concentrated HCl). Water promotes hydrolysis of the ester and makes crystallization difficult.
-
-
Precipitation: A white solid should begin to precipitate immediately.[1] Continue adding HCl until no further precipitation occurs.
-
Filtration: Filter the solid rapidly under a nitrogen blanket (if possible) or using a sintered glass funnel.[1]
-
Washing: Wash the filter cake with cold diethyl ether to remove yellow color bodies and unreacted reagents.[1]
-
Drying: Dry under high vacuum.
Result: You should obtain H-D-Ser(tBu)-OEt[1] · HCl as a white, stable crystalline solid.
Module 2: Acid-Base Extraction (Liquid-Liquid Purification)
User Scenario: “I need the free base for an immediate coupling reaction. I cannot use the salt.”
Technical Insight: If you must isolate the free base, you have a limited time window (hours) before dimerization becomes significant. This protocol uses pH manipulation to wash away neutral impurities while preserving the acid-sensitive t-butyl group.[1]
Workflow Diagram
Caption: Figure 1. Cold Acid-Base Extraction Workflow. Note the use of Citric Acid (mild) instead of strong mineral acids to protect the t-butyl ether.[1]
Critical Constraints
Module 3: Troubleshooting & FAQs
Ticket #102: "My oil turned into a solid white mass overnight."
Diagnosis: Diketopiperazine (DKP) Formation. You likely left the free base standing at room temperature.[1] Two molecules of your amino ester condensed, ejecting two molecules of ethanol to form a cyclic dimer.
-
Can I reverse it? No. The DKP ring is extremely stable.
-
Prevention: Always store as the HCl salt. If you must store the free base, keep it at -20°C in solution (e.g., in DCM).
Ticket #105: "NMR shows the ethyl ester is gone, but the t-butyl is also missing."
Diagnosis: Acid-Catalyzed Cleavage. You likely used an acid that was too strong or left the compound in acidic solution for too long.[1]
-
Mechanism: The tert-butyl cation is a stable leaving group.[1] In the presence of strong protons (
), the ether cleaves to form Serine and Isobutylene. -
Solution: Switch to anhydrous HCl in Dioxane for salt formation, or use Citric Acid for extractions.
Ticket #108: "I see a peak at ~3.6 ppm in NMR that isn't my product."
Diagnosis: Ethanol Contamination. This is a common byproduct of the esterification or DKP formation.[1]
-
Removal: If the product is an oil, high-vacuum drying (lyophilization) is required.[1] If it is a salt, wash the filter cake with cold ether.
Data Summary: Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| Diketopiperazine (DKP) | Dimerization of free base | Prevention only. Once formed, it is difficult to separate (often requires column chromatography: 5% MeOH in DCM).[1] |
| D-Serine (Free Acid) | Hydrolysis of ester | Wash organic layer with |
| Des-tBu Product | Acid cleavage of ether | Avoid strong aqueous acids.[1] |
| Ethanol | Reagent / Byproduct | High vacuum or Ether wash of salt.[1] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability of t-butyl ethers and esters). [1]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review on orthogonality of tBu and Fmoc/Ester groups). [1]
-
Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of Diketopiperazines." Journal of Combinatorial Chemistry, 3(5), 416-418.[1] (Discusses the mechanism and rapidity of DKP formation in amino esters). [1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: O-tert-Butyl-L-serine ethyl ester hydrochloride.[1] (Used for physical property verification; note: enantiomer reference).
Technical Support Center: Resolving Ester Hydrolysis Issues with Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (commonly known as D-Ser(tBu)-OEt).
Hydrolyzing the ethyl ester of this molecule to yield the free carboxylic acid presents a unique tri-fold chemical challenge:
-
Ester Cleavage : Efficiently converting the ethyl ester to a carboxylic acid.
-
Protecting Group Integrity : Preserving the highly acid-labile tert-butyl (tBu) ether on the side chain.
-
Stereochemical Fidelity : Preventing the base-catalyzed racemization of the sensitive (2R) alpha-stereocenter.
Below, we synthesize field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and optimize this critical transformation.
Quantitative Data: Comparison of Hydrolysis Strategies
To select the optimal pathway for your specific workflow, compare the operational parameters and risks associated with standard hydrolysis methods.
Table 1: Evaluation of Hydrolysis Methods for D-Ser(tBu)-OEt
| Hydrolysis Method | Reagents & Solvent | Temp (°C) | Time (h) | Racemization Risk | tBu Cleavage Risk | Typical Yield |
| Harsh Basic | NaOH, MeOH/H2O | 25–50 | 1–2 | High (>10%) | Low | 60–70% |
| Mild Basic (Optimized) | LiOH·H₂O, THF/H2O | 0–25 | 2–4 | Very Low (<1%) | Low | 85–95% |
| Acidic | 6M HCl, H2O | 100 | 12–24 | Low | 100% (Complete) | 0% (Target) |
| Enzymatic | CAL-B, Phosphate Buffer | 30–40 | 12–48 | None (0%) | None (0%) | >90% |
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does standard basic hydrolysis (NaOH/KOH) cause racemization and lower yields?
Causality: The alpha-proton of an amino acid ester is relatively acidic. Strong bases like sodium hydroxide (NaOH), especially when heated, do not exclusively attack the ester carbonyl. They also abstract the alpha-proton, generating a planar enolate intermediate. When this intermediate is reprotonated, it occurs from either face of the molecule, converting your pure (2R)-enantiomer into a racemic (2R/2S) mixture[1]. Furthermore, harsh basic conditions can trigger beta-elimination of the t-butoxy group, forming an unwanted dehydroalanine byproduct.
Q2: Why is Lithium Hydroxide (LiOH) in THF/Water the industry standard for this molecule?
Causality: Lithium cations (
Q3: Why can't I use acidic hydrolysis to avoid base-catalyzed racemization?
Causality: The tert-butyl (tBu) ether protecting group is strictly orthogonal to base but highly labile to acid[1]. Under acidic conditions (e.g., aqueous HCl), the ether oxygen is protonated, leading to an
Q4: Is there a way to guarantee 0% racemization?
Causality: Yes, via biocatalysis. Lipases, such as Candida antarctica Lipase B (CAL-B), catalyze ester hydrolysis using a highly conserved Ser-His-Asp catalytic triad[4]. Because the reaction occurs at near-neutral pH (pH 7.0) and relies on precise spatial positioning within the enzyme's active site rather than bulk pH extremes, the alpha-proton is never subjected to basic abstraction. This guarantees 100% enantiomeric excess (ee) and complete preservation of the tBu ether[5].
Mechanistic Visualization
Mechanistic pathways of D-Ser(tBu)-OEt hydrolysis: Racemization vs. Stereoretention.
Validated Experimental Protocols
Protocol A: Mild Saponification via LiOH (Chemical Approach)
This is a self-validating system; the strict temperature control and specific acidification pH ensure the survival of both the stereocenter and the tBu ether[1].
Materials:
-
D-Ser(tBu)-OEt (1.0 eq)
-
Lithium hydroxide monohydrate (
, 1.5 eq) -
Anhydrous Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Solvation: Dissolve D-Ser(tBu)-OEt in the THF/Water (3:1 v/v) mixture to achieve a substrate concentration of approximately 0.1 M.
-
Thermal Control: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 0°C. Critical Step: Do not add base at room temperature.
-
Hydrolysis: Add solid
(1.5 eq) in one portion to the vigorously stirred solution. -
Monitoring: Stir at 0°C for 2–4 hours. Monitor the disappearance of the starting material via TLC (visualized with ninhydrin) or LC-MS.
-
Quenching & Acidification: Once complete, carefully add 1 M HCl dropwise while maintaining the temperature at 0°C until the pH reaches exactly 3.5–4.0. Warning: Dropping the pH below 3.0 risks cleaving the tBu ether.
-
Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers and wash once with saturated brine.
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (max bath temperature 30°C) to yield pure D-Ser(tBu)-OH.
Step-by-step workflow for the mild LiOH-mediated saponification of D-Ser(tBu)-OEt.
Protocol B: Enzymatic Hydrolysis via CAL-B (Biocatalytic Approach)
Use this protocol when absolute stereochemical purity is required and longer reaction times are acceptable[4].
Step-by-Step Methodology:
-
Buffer Preparation: Suspend D-Ser(tBu)-OEt in a 50 mM sodium phosphate buffer adjusted to pH 7.0.
-
Co-solvent Addition: If the ester is poorly soluble, add up to 10% v/v of a water-miscible organic co-solvent (e.g., acetone or tert-butanol).
-
Enzyme Loading: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435) at a ratio of 20–50 mg per mmol of substrate.
-
Incubation: Incubate the mixture at 35°C with gentle orbital shaking (150-200 rpm) for 24–48 hours. Monitor via LC-MS.
-
Enzyme Recovery: Filter the mixture to remove the immobilized enzyme beads (which can be washed and reused).
-
Isolation: Acidify the filtrate to pH 4.0 using 1 M HCl at 0°C, extract with EtOAc, dry, and concentrate to yield the product.
References
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. National Institutes of Health (NIH).[Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. National Institutes of Health (PMC).[Link]
- Process for the saponification of aminoacid-/peptide ester (EP0523461A2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate , also known as H-D-Ser(tBu)-OEt .
This document is structured to serve as a practical reference for structural validation, comparing the two most critical variables in its characterization: Solvent Selection (
Molecule Overview & Structural Logic
Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. This molecule is a protected amino acid derivative used primarily as a chiral building block.
-
IUPAC Name: Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
-
Formula:
-
Key Structural Features:
-
Chiral Center (C2): The (2R) configuration induces diastereotopicity in the adjacent
-methylene protons ( and ). -
Ethyl Ester: Characteristic triplet-quartet system.
-
tert-Butyl Ether: Intense singlet, serving as an internal integration reference.
-
Primary Amine: Exchangeable protons, highly sensitive to solvent and pH.
-
Structural Visualization & Coupling Tree
The following diagram illustrates the connectivity and the expected splitting patterns (multiplicity) for the critical protons.
Figure 1: Structural connectivity and predicted NMR splitting tree. Note the diastereotopic relationship between the beta-protons.
Comparative Analysis: Solvent & State Selection
The choice of solvent is not merely about solubility; it dictates which signals are visible and how they overlap.
Comparison 1: Solvent Selection (
vs.
)
| Feature | Chloroform-d ( | DMSO- | Recommendation |
| Amine ( | Often broad, invisible, or shifts variably (1.5 - 2.0 ppm). | Sharp, distinct peak. Shifts downfield (~3-4 ppm for free base, ~8 ppm for salt). | Use DMSO if verifying the amine functionality is critical. |
| Resolution | Superior. Sharp lines; reduces viscosity broadening. | Moderate. Higher viscosity can broaden multiplets. | Use |
| Water Peak | ~1.56 ppm (Can overlap with | ~3.33 ppm (Can overlap with | |
| Exchange | Slow exchange; | Slow exchange; | DMSO allows observation of |
Comparison 2: Protonation State (Free Base vs. HCl Salt)
Commercial samples are often supplied as HCl salts for stability. You must know which form you have, as the spectrum changes drastically.
-
-Proton Shift: In the HCl salt , the electron-withdrawing effect of the ammonium group (
) shifts the -proton downfield by ~0.5 - 0.8 ppm compared to the free base . -
Amine Signal:
-
Free Base:
~1.5 - 2.0 ppm (Broad singlet, 2H). -
HCl Salt:
~8.0 - 8.5 ppm (Broad singlet, 3H).
-
Detailed Spectral Assignment (Free Base in )
The following data represents the typical chemical shifts for the free base form in
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Position | Group | Multiplicity | Integration | Coupling ( | Notes | |
| 1 | 1.16 | Singlet (s) | 9H | - | Intense peak; use as integration reference. | |
| 2 | 1.26 | Triplet (t) | 3H | 7.1 Hz | Often overlaps slightly with | |
| 3 | 1.6 - 2.1 | Broad (br s) | 2H | - | Highly variable; concentration/moisture dependent. | |
| 4 | 3.55 & 3.68 | dd (ABX) | 2H | Diastereotopic. Distinct shifts due to chiral center. | ||
| 5 | 3.58 | dd | 1H | - | Often partially obscured by | |
| 6 | 4.18 | Quartet (q) | 2H | 7.1 Hz | Cleanest region to check ethyl ester presence. |
Critical QC Check: If the region at 3.5–3.7 ppm appears as a simple doublet rather than a complex multiplet (or two sets of dd), your resolution is insufficient, or racemization may have occurred (though enantiomers have identical NMRs in achiral solvents, loss of chirality can sometimes simplify conformational averaging).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol which includes built-in "sanity checks."
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the product.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Why? High concentration prevents dilution of the broad
signal.
-
-
Filtration: If the solution is cloudy (common with salt contaminants), filter through a small plug of glass wool in a Pasteur pipette.
Step 2: Acquisition Parameters
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The
-Bu protons have long relaxation times. A short D1 will saturate this signal, causing it to integrate to <9H relative to the ethyl group.
-
-
Scans: 16–64 scans are sufficient.
Step 3: Processing & Validation Logic
Use the following logic gate to validate your spectrum:
Figure 2: Integration validation logic flow.
Troubleshooting & Impurity Profiling
Common impurities arise from the synthesis (esterification of serine) or degradation.
| Impurity | Signal Location ( | Origin |
| Ethanol | 1.25 (t), 3.72 (q), ~1.8 (OH) | Residual solvent from esterification. |
| D-Serine (Free) | Insoluble in | Hydrolysis product. |
| Dicyclohexylurea (DCU) | Multiplets 1.1–1.9 ppm. | Byproduct if coupling reagents (DCC) were used. |
| Water | ~1.56 ppm (sharp singlet).[1] | Wet solvent or hygroscopic sample. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (General reference for amino acid chemical shifts).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Link
Sources
HPLC Method for Purity Determination of H-D-Ser(tBu)-OEt
This guide outlines a comprehensive HPLC strategy for the purity determination of H-D-Ser(tBu)-OEt (D-Serine, O-tert-butyl ether, ethyl ester). This compound is a critical chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its purity is defined by two distinct metrics: Chemical Purity (absence of side products) and Enantiomeric Purity (absence of the L-isomer).
Executive Summary & Method Comparison
For full characterization, a single method is insufficient. We compare and recommend a dual-method approach: Reverse Phase (RP-HPLC) for chemical impurity profiling and Normal Phase Chiral HPLC for enantiomeric excess determination.
Method Comparison Matrix
| Feature | Method A: RP-HPLC (Chemical Purity) | Method B: Chiral HPLC (Enantiomeric Purity) |
| Primary Goal | Detect hydrolysis (free acid), deprotection (free alcohol), and synthesis byproducts. | Quantify the L-isomer (H-L-Ser(tBu)-OEt). |
| Stationary Phase | C18 (Octadecylsilane) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H) |
| Separation Mechanism | Hydrophobicity & Ionic Interaction | Steric fit & Hydrogen bonding in chiral cavities |
| Mobile Phase | Water / Acetonitrile + 0.1% TFA (Acidic) | Hexane / Isopropanol + 0.1% DEA (Basic/Neutral) |
| Detection (UV) | 210 nm (Low UV required; no chromophore) | 210 nm |
| Limit of Quantitation | ~0.05% (High Sensitivity) | ~0.1% (Moderate Sensitivity) |
Part 1: Chemical Purity Determination (RP-HPLC)
Objective: Separate the target ester from its hydrolysis product (H-D-Ser(tBu)-OH) and deprotected side product (H-D-Ser-OEt).
The Challenge
H-D-Ser(tBu)-OEt possesses a free primary amine and a hydrophobic tert-butyl group.
-
Risk: Free amines interact with residual silanols on silica columns, causing severe peak tailing.
-
Solution: Use of an acidic mobile phase (TFA) suppresses silanol ionization and protonates the amine, ensuring sharp peaks.
Experimental Protocol
-
Instrument: HPLC system with Binary Pump and DAD/VWD detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters XBridge C18).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Reference: 360 nm).
-
Injection Volume: 5–10 µL.
-
Sample Diluent: Mobile Phase A : Mobile Phase B (80:20).
Mobile Phase Composition:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 20.0 | 60 | Linear Gradient |
| 22.0 | 95 | Wash Step |
| 25.0 | 95 | Hold |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
Data Interpretation (Expected Retention)
| Compound | Structure Note | Relative Retention (RRT) |
| H-D-Ser-OEt | Loss of tBu (More Polar) | ~0.4 - 0.6 |
| H-D-Ser(tBu)-OH | Hydrolysis of Ester (Acidic) | ~0.8 - 0.9 |
| H-D-Ser(tBu)-OEt | Target Molecule | 1.00 |
| Dipeptides | Coupling byproduct | > 1.2 |
Expert Insight: The tBu group adds significant hydrophobicity. If the retention is too low, switch Solvent B to Methanol, which is a weaker eluent than Acetonitrile, to increase retention time.
Part 2: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the presence of the L-enantiomer (H-L-Ser(tBu)-OEt), which may arise from racemization during the esterification step.
The Challenge
Enantiomers have identical physical properties in achiral environments. Standard C18 columns cannot separate them.
-
Solution: Use a Polysaccharide-based Chiral Stationary Phase (CSP) . The "Amylose" backbone forms helical cavities that discriminate between the D- and L-shapes.
Experimental Protocol
-
Column: Daicel Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).
-
Mode: Normal Phase.
-
Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Mobile Phase:
-
Composition: n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: DEA is crucial. It keeps the primary amine uncharged (free base), preventing non-specific binding to the silica matrix which would broaden the peaks.
Data Interpretation[1][2][3][4][5][6][7][8]
-
Selectivity (
): Typically > 1.2 for amino acid esters on AD-H columns. -
Elution Order: Must be determined experimentally by injecting an authentic L-standard (H-L-Ser(tBu)-OEt). Typically, the D-isomer elutes second on Amylose-based columns, but this can reverse depending on the specific solvent ratio.
Visualizing the Impurity Landscape
The following diagram illustrates the origin of impurities and how they map to the analytical methods.
Caption: Impurity origin map showing synthesis pathways (solid lines) and detection methods (dashed lines).
Troubleshooting & Optimization
Issue: Peak Tailing in RP-HPLC
-
Cause: Interaction between the free amine of the serine derivative and residual silanols on the column.
-
Fix: Ensure TFA concentration is at least 0.05%. If tailing persists, add 10-20 mM Triethylamine (TEA) to the mobile phase and adjust pH to 2.5 with Phosphoric acid (creates a silanol-blocking buffer).
Issue: Baseline Drift at 210 nm
-
Cause: TFA absorbs UV light at low wavelengths.
-
Fix: Balance the absorbance of Mobile Phase A and B. If using 0.1% TFA in Water (A), use ~0.08% TFA in Acetonitrile (B) to match the baseline absorbance during the gradient. Alternatively, use Phosphate buffer (non-UV absorbing) instead of TFA.
Issue: Poor Chiral Resolution
-
Cause: Solubility issues or insufficient interaction time.
-
Fix: Lower the flow rate to 0.5 mL/min to increase interaction with the chiral selector. Increase the % of Isopropanol if the compound is not eluting (e.g., change Hexane:IPA to 85:15).
References
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).[1][2] Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link]
-
Shimadzu. Analytical Methods for Amino Acids - Post-column vs Pre-column Derivatization. Retrieved from [Link]
Sources
A Comparative Guide to Determining Enantiomeric Excess of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For chiral building blocks like ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, a valuable intermediate in the synthesis of various biologically active molecules, ensuring enantiomeric purity is paramount. The spatial arrangement of its substituents can drastically influence pharmacological activity, with one enantiomer potentially offering therapeutic benefits while the other could be inactive or even detrimental.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the enantiomeric excess of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Our discussion will navigate through the most powerful and widely adopted chromatographic and spectroscopic methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, presenting each method as a self-validating system for robust and reliable results.
Methodology Comparison: HPLC vs. GC vs. NMR
The choice of analytical technique for determining the enantiomeric excess of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate hinges on several factors including the physicochemical properties of the analyte, required sensitivity, available instrumentation, and desired analysis time.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[3] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.[3] | Inducing chemical shift non-equivalence between enantiomers using a chiral solvating or derivatizing agent.[4][5] |
| Analyte Volatility | Not a strict requirement; ideal for non-volatile and thermally labile compounds.[6] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.[3][7] | Not a requirement. |
| Derivatization | Can be analyzed directly or after derivatization to enhance detection.[4][8] | Often requires derivatization of the amine and potential esterification to increase volatility and improve peak shape.[9][10] | Requires interaction with a chiral auxiliary (solvating or derivatizing agent).[5] |
| Resolution | Excellent resolution is often achievable with a wide range of available CSPs.[3] | Can provide very high resolution, especially with long capillary columns.[3] | Resolution depends on the degree of chemical shift difference induced by the chiral auxiliary. |
| Analysis Time | Typically in the range of 10-30 minutes.[3] | Generally faster, with run times often under 15 minutes.[3] | Rapid analysis once the sample is prepared.[11] |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.[12] | Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS.[4] | Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.[4][5] |
| Instrumentation Cost | Generally a higher initial investment for an HPLC system.[3] | Typically a lower initial cost for a GC system.[3] | High initial investment for an NMR spectrometer. |
| Solvent Consumption | Higher consumption of organic solvents.[3] | Minimal solvent usage. | Minimal solvent usage.[5] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the separation of enantiomers due to its broad applicability to a vast range of compounds without the requirement of volatility.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[4]
A. Direct Chiral HPLC
For a molecule like ethyl (2R)-2-amino-3-(tert-butoxy)propanoate, direct separation on a CSP is a highly attractive approach. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their exceptional ability to resolve a wide variety of chiral compounds, including amino acid derivatives.[4][8]
Workflow for Direct Chiral HPLC Method Development
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or an equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). The ratio may be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV wavelength is necessary).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of racemic ethyl 2-amino-3-(tert-butoxy)propanoate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing ethyl (2R)-2-amino-3-(tert-butoxy)propanoate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
B. Indirect Chiral HPLC via Derivatization
An alternative strategy involves derivatizing the amino group of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[6] This approach can be advantageous by introducing a chromophore or fluorophore, thereby enhancing detection sensitivity.[13]
Common Chiral Derivatizing Agents for Amines:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to form highly UV-active derivatives.[13]
-
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives.[14]
Workflow for Indirect Chiral HPLC Analysis
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Comparison: Methyl vs. Ethyl Esters of D-Serine in Synthetic Applications
Executive Summary
In the synthesis of D-serine derivatives—critical for NMDA receptor modulation studies and peptidomimetic drug development—the choice between methyl (OMe) and ethyl (OEt) esters is often treated as trivial. However, this decision significantly impacts reaction kinetics, solubility profiles, and downstream processing yields.
The Verdict:
-
Choose D-Ser-OMe when reaction velocity is paramount (e.g., difficult aminolysis) or when high water solubility is required for enzymatic transformations.
-
Choose D-Ser-OEt for improved lipophilicity during extraction workups and slightly enhanced stability against varying pH conditions during multi-step synthesis.
Physicochemical Profile
The structural difference of a single methylene group (
Table 1: Comparative Physicochemical Properties of D-Serine Ester Hydrochlorides
| Property | D-Serine Methyl Ester HCl | D-Serine Ethyl Ester HCl | Impact on Workflow |
| Formula | Stoichiometry calculations | ||
| MW ( g/mol ) | 155.58 | 169.61 | Atom economy is higher for Methyl ester. |
| Melting Point | 163–166 °C | 130–132 °C | Methyl ester forms a more robust crystal lattice; Ethyl ester melts easier, potentially aiding melt-phase reactions. |
| Solubility (H2O) | Very High | High | Methyl ester is harder to extract from aqueous quench layers. |
| Lipophilicity | Lower | Higher | Ethyl ester partitions better into organic solvents (DCM/EtOAc) during workup. |
Critical Note on Chirality & Solubility: Racemic serine esters (DL-Ser-OR) are significantly less soluble than their pure enantiomers (D- or L-) due to stronger intermolecular hydrogen bonding networks in the heterochiral crystal lattice.[1] Ensure enantiomeric purity is verified if solubility behavior deviates from expectations.
Reactivity Analysis
A. Chemical Hydrolysis (Saponification)
The rate of alkaline hydrolysis for esters follows the steric and electronic environment of the carbonyl carbon.
-
Mechanism:
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular). -
Kinetics: D-Ser-OMe hydrolyzes 2–5x faster than D-Ser-OEt.
-
Electronic Factor: The methyl group is less electron-donating than the ethyl group, leaving the carbonyl carbon more electrophilic (
) and susceptible to hydroxide attack. -
Steric Factor: The ethyl group provides a larger cone of steric hindrance, retarding the approach of the nucleophile to the tetrahedral intermediate.
-
Diagram 1: Base-Catalyzed Hydrolysis Mechanism
Caption: The
B. Enzymatic Polymerization (Chemoenzymatic Synthesis)
In the context of protease-catalyzed polymerization (e.g., using Papain to form Poly-D-Serine), the reactivity trend for Serine esters is unique .
Unlike hydrophobic amino acids (Ala, Gly) where ethyl esters often yield higher degrees of polymerization (DP), Serine Methyl Ester (Ser-OMe) demonstrates superior performance:[2]
-
Higher Yield: Ser-OMe achieves ~30% precipitate yield vs. ~20% for Ser-OEt.
-
Higher DP: Ser-OMe yields longer peptide chains (DP ~14) compared to Ser-OEt (DP ~6).[3]
-
Reasoning: The hydrophilicity of the serine side chain (-CH2OH) alters the enzyme-substrate binding affinity, favoring the smaller methyl ester in the active site of proteases like papain.
Stability & Racemization Risk
Maintaining the D-configuration is critical for biological activity (e.g., NMDA receptor assays).
-
Alpha-Proton Acidity: The
-proton of an ester is acidic ( ). The methyl ester, being slightly more electron-withdrawing, renders the -proton marginally more acidic than the ethyl ester. -
Oxazolone Formation: During peptide coupling, the activated ester can cyclize to form an oxazolone, which rapidly racemizes.
-
Risk:[4] Methyl esters have a theoretically higher risk of base-catalyzed racemization.
-
Mitigation: Use non-nucleophilic bases (DIPEA, Collidine) and avoid large excesses of base. In practice, the difference between OMe and OEt racemization rates is negligible compared to the impact of solvent polarity (DMF > DCM for racemization risk).
-
Experimental Protocols
Protocol A: Synthesis of D-Serine Methyl Ester HCl
Objective: Clean conversion of D-Serine to its methyl ester with minimal racemization.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with
. -
Solvent Charge: Add Methanol (anhydrous, 50 mL) . Cool to 0 °C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl2, 1.2 equiv) over 20 minutes. Caution: Exothermic evolution of HCl gas.
-
Substrate Addition: Add D-Serine (1.0 equiv) in one portion. The amino acid will initially be insoluble.
-
Reflux: Remove ice bath and heat to reflux (65 °C) for 4–6 hours. The solution should become clear.
-
Workup:
-
Concentrate in vacuo to remove solvent and excess SOCl2.
-
Co-evaporate with toluene (
mL) to remove trace acid. -
Crystallization: Dissolve residue in minimal hot MeOH and precipitate with
.
-
-
Yield: Expect 90–95% as white crystalline solid (MP: 163–166 °C).
Protocol B: Comparative Hydrolysis Assay
Objective: Determine the hydrolysis half-life (
-
Preparation: Prepare 10 mM solutions of D-Ser-OMe and D-Ser-OEt in a 1:1 mixture of Water:Acetonitrile.
-
Initiation: Add 2.0 equiv of NaOH (1.0 M).
-
Monitoring:
-
Inject aliquots into HPLC every 5 minutes.
-
Column: C18 Reverse Phase.
-
Mobile Phase: 0.1% TFA in Water/ACN gradient.
-
Detection: 210 nm (Amide/Ester bond).
-
-
Calculation: Plot
vs. time. The slope is .
Diagram 2: Experimental Decision Workflow
Caption: Decision matrix for selecting the optimal ester protecting group based on downstream processing requirements.
References
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link] (Accessed: 2024).
-
Chemoenzymatic Polymerization of L-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2022. Available at: [Link]
-
Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Journal of Emerging Investigators, 2021.[1] Available at: [Link]
Sources
Validating Chiral Purity of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate: A Comparative Technical Guide
This guide provides a technical framework for validating the enantiomeric excess (
Executive Summary & Decision Matrix
For the routine and rigorous validation of H-Ser(tBu)-OEt, Direct Chiral HPLC using Crown Ether stationary phases is the superior methodology due to the analyte's primary amine functionality. While polysaccharide-based columns (e.g., Chiralpak AD-H) are effective, they often require mobile phase additives (DEA) that can degrade the ester over time.[1]
Quick Comparison of Methodologies:
| Feature | Method A: Direct HPLC (Crown Ether) | Method B: Indirect HPLC (Marfey's) | Method C: Polarimetry |
| Precision | High ( | High ( | Low (Subject to impurities) |
| Throughput | High (15 min/run) | Low (Requires reaction time) | Instant |
| Sensitivity (LOD) | Moderate (UV 210 nm) | Excellent (Fluorescence/MS) | Very Poor |
| Sample Prep | Dissolve & Shoot | 90 min Derivatization | Dissolve |
| Cost/Run | Low | Moderate (Reagents) | Negligible |
| Recommendation | Primary QC Method | Trace Impurity Analysis | Identity Test Only |
Technical Analysis of Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
Principle: The primary amine of H-Ser(tBu)-OEt forms reversible ammonium inclusion complexes with the crown ether chiral selector.[1]
Stationary Phase: Crownpak CR-I(+) (Chiral Crown Ether).[1]
Mechanism: The ammonium group (
-
Why this works best: This method utilizes an acidic mobile phase (Perchloric acid), which keeps the amine protonated. This is crucial because free amino esters are unstable in the basic conditions often required for polysaccharide columns.
Method B: Indirect HPLC via Marfey’s Reagent
Principle: Derivatization with FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers.[1] Stationary Phase: Standard C18 (Achiral).[1] Mechanism: The diastereomers formed possess different physical properties and hydrophobicities, allowing separation on standard reversed-phase columns. Use Case: Ideal when chiral columns are unavailable or when validating the primary chiral method (orthogonal check).
Method C: Polarimetry (Optical Rotation)
Status: Obsolete for Purity Quantification.
Limitation: Specific rotation
Workflow Visualization
The following diagram outlines the logical flow for selecting and executing the validation protocol.
Figure 1: Decision tree for chiral validation of serine amino acid esters.
Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended)[1][2]
Objective: Quantify the (S)-enantiomer impurity in (R)-H-Ser(tBu)-OEt.
-
Instrument: HPLC with UV Detector (DAD preferred).
-
Column: Crownpak CR-I(+) (
).[1] -
Mobile Phase:
(pH 1.[1]5) / Methanol ( ).[1]-
Note: The acidic pH ensures the amine is protonated (
), essential for complexation with the crown ether.
-
-
Flow Rate:
.[1] -
Temperature:
(Lower temperature improves resolution but increases pressure).[1] -
Detection: UV @
(Ester carbonyl absorption).[1] -
Sample Prep: Dissolve
sample in mobile phase.
Expected Performance:
-
Retention Time (R-isomer):
-
Retention Time (S-isomer):
[1] -
Resolution (
): -
Limit of Quantitation (LOQ):
of minor enantiomer.[1]
Protocol B: Indirect Analysis (Marfey’s Method)[1]
Objective: High-sensitivity detection of trace enantiomers using standard equipment.
-
Derivatization:
-
HPLC Conditions:
Data Interpretation: The L-FDLA reacts with the (R)-amine to form the L-R diastereomer and with the (S)-impurity to form the L-S diastereomer.[1] The L-S diastereomer typically elutes after the L-R diastereomer on C18 due to increased hydrophobicity of the side-chain alignment.
Supporting Experimental Data (Comparative)
The following table summarizes the performance metrics of the discussed methods based on standard validation parameters for
| Parameter | Crownpak CR-I(+) (Direct) | Chiralpak AD-H (Direct) | Marfey's Method (Indirect) |
| Elution Order | (R) then (S) | (S) then (R)* | L-R then L-S (Diastereomers) |
| Separation Factor ( | |||
| Resolution ( | |||
| Mobile Phase | Aqueous Acidic (pH 1.[1]5) | Hexane/IPA/DEA | Water/ACN/Formic Acid |
| Robustness | Excellent (Amine is stable) | Low (Ester hydrolysis risk) | High (Derivatized form stable) |
*Note: Elution order on polysaccharide columns (AD-H) can reverse depending on solvent ratios; standard confirmation with a racemate is required.
References
-
Hyun, M. H. (2016).[1] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6] Link[1]
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies.[1][7] Link
-
BenchChem. "A Comparative Guide to Chiral HPLC Methods." BenchChem Technical Guides. Link[1]
-
Ilisz, I., et al. (2021). "Enantioseparation of Amino Acid Esters on Polysaccharide-Based CSPs." Yakhak Hoeji. Link
Sources
- 1. (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate | C10H20N2O4 | CID 71742034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Comparison Guide: IR Spectroscopy of Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt). It is designed for analytical chemists and process engineers needing to validate structural integrity during peptide synthesis or chiral building block verification.
Executive Summary & Compound Identity
Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a orthogonally protected serine derivative. It features a tert-butyl ether protection on the side chain and an ethyl ester on the C-terminus, leaving the primary amine free for coupling.
In drug development, this compound is a critical "chiral pool" intermediate. Its IR spectrum is a vital quality control checkpoint, primarily used to confirm:
-
Absence of N-protection (e.g., removal of Boc/Fmoc groups).
-
Integrity of the Ether (retention of the acid-labile t-butyl group).
-
Esterification status (differentiation from the free acid).
Structural Specifications
-
IUPAC Name: Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate[1]
-
Common Name: H-D-Ser(tBu)-OEt
-
Molecular Formula:
-
Physical State: Typically a viscous colorless oil (free base) or white solid (HCl salt). Note: This guide focuses on the free base form.
Experimental Methodology: Self-Validating Protocols
To ensure reproducible spectral data, the following protocol synthesizes industry best practices for handling oily amino esters.
Sample Preparation: Attenuated Total Reflectance (ATR)
Unlike KBr pellets which can introduce moisture (hydrolyzing the ester) or high pressure (collapsing the crystal lattice of salts), ATR is the preferred method for the oily free base.
-
System Blank: Clean the ZnSe or Diamond crystal with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric
(~2350 ) and artifacts. -
Deposition: Using a glass pipette, deposit 10-20
of the neat oil directly onto the crystal center. -
Pathlength Control: For the HCl salt form, apply the pressure clamp until the force gauge reads 80-100 units to ensure uniform contact. For the oil, no clamp is usually necessary.
-
Acquisition: Scan range 4000–600
at 4 resolution. Accumulate 16-32 scans.
Diagram: IR Validation Workflow
The following decision tree outlines the logic for validating the compound's identity based on spectral features.
Caption: Logical workflow for validating H-Ser(tBu)-OEt using diagnostic IR bands.
Spectral Profile & Data Comparison
The "performance" of this spectrum refers to its diagnostic resolution—how well it distinguishes the target molecule from precursors (like N-Boc-Ser(tBu)-OEt) or degradation products (like H-Ser-OEt).
Table 1: Diagnostic Peak Assignments
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| Primary Amine | 3380 & 3310 | Medium | N-H Stretch (Asym & Sym) | High: Distinguishes free amine from N-protected forms (single band) or salts (broad ammonium band). |
| Alkyl C-H | 2975 - 2870 | Strong | C-H Stretch ( | Moderate: Overlap between ethyl and t-butyl groups. |
| Ester Carbonyl | 1735 - 1745 | Strong | C=O Stretch | Critical: Confirms esterification. Free acids appear lower (~1600-1700 region if zwitterionic). |
| Amine Bend | 1590 - 1610 | Medium | N-H Scissoring | Confirms primary amine presence; often broader than aromatic bands. |
| Gem-Dimethyl | 1390 & 1365 | Medium | C-H Bend (Split) | Signature: The "rabbit ears" split is specific to the tert-butyl group. |
| Ether | 1100 - 1120 | Strong | C-O-C Stretch | Confirms the side-chain protection is intact. |
Comparative Analysis: Product vs. Alternatives
The true value of IR for this compound lies in comparative analysis against its specific process impurities.
Comparison 1: Target vs. N-Boc Precursor
Context: Monitoring the deprotection step (removal of Boc group).
-
Target (Free Amine): Shows a doublet at ~3300–3400
( ). -
Alternative (N-Boc): Shows a single sharp band ~3350
(Amide N-H) and a second Carbonyl peak (Carbamate) at ~1690–1710 . -
Conclusion: The disappearance of the 1690
band and the splitting of the NH band is the primary "performance" metric for reaction completion.
Comparison 2: Target vs. Side-Chain Deprotection (H-Ser-OEt)
Context: Verifying the stability of the acid-labile t-butyl ether.
-
Target (t-Butyl Ether): Distinct "Gem-Dimethyl" split at 1365/1390
. No broad OH stretch. -
Alternative (Free Hydroxyl): Appearance of a broad, intense band at 3200–3500
(O-H stretch) which often obscures the amine bands. Loss of the 1365/1390 split.
Mechanistic Pathway Visualization
Understanding the chemical context aids in interpreting the spectral shifts. The diagram below illustrates the synthesis pathway and the corresponding spectral checkpoints.
Caption: Synthesis pathway showing critical IR spectral checkpoints for process control.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Amino Acid Esters. NIST Chemistry WebBook. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for functional group frequencies including t-butyl and primary amines).
-
PubChem. Compound Summary: (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.[1][2] National Library of Medicine.[1] Available at: [Link][1]
Sources
Reference standards for ethyl (2R)-2-amino-3-(tert-butoxy)propanoate analysis
Comparative Guide: Reference Standard Qualification for Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Executive Summary
In the high-stakes environment of peptide synthesis and drug development, Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate (also known as H-D-Ser(tBu)-OEt) serves as a critical chiral building block.[1] Its dual-protection scheme—an acid-labile tert-butyl ether on the side chain and a base-labile ethyl ester on the C-terminus—presents a unique analytical challenge.[1]
Unlike common pharmacopeial excipients, this specific intermediate rarely has a commercially available Certified Reference Material (CRM) .[1] Consequently, researchers often default to "Research Grade" chemicals, risking downstream stereochemical impurities. This guide outlines the strategy for qualifying available materials against rigorous analytical standards, effectively bridging the gap between commercial reagents and validated reference materials.
The Molecule: Critical Quality Attributes (CQAs)
Before selecting a standard, one must understand the degradation pathways that dictate handling and analysis.
-
Chemical Name: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate[1][2]
-
Common Designation: H-D-Ser(tBu)-OEt (often supplied as HCl salt)[1]
-
Stereochemistry: (2R) corresponds to the D-isomer .[1]
-
Molecular Weight: ~189.25 g/mol (free base) / ~225.7 g/mol (HCl salt)[1]
Stability Profile (The "Push-Pull" Vulnerability)
The molecule possesses orthogonal sensitivity.[1] An analytical method or storage condition suitable for one moiety may destroy the other.[1]
| Moiety | Vulnerability | Trigger Condition | Degradation Product |
| Ethyl Ester | Hydrolysis (Saponification) | Basic pH (>8.0), Aqueous buffers | H-D-Ser(tBu)-OH (Free acid) |
| tert-Butyl Ether | Acidolysis | Strong Acid (TFA, pH < 1.[1]0) | H-D-Ser-OEt (Deprotected side chain) |
| Chiral Center | Racemization | High pH + Heat, or strong Lewis acids | L-Isomer (Enantiomeric Impurity) |
Comparative Framework: Reference Standard Grades
Since a dedicated ISO 17034 CRM is likely unavailable for this specific intermediate, laboratories must choose between sourcing high-purity commercial reagents or generating an in-house "Secondary Standard."[1]
Table 1: Comparative Assessment of Standard Options
| Feature | Option A: ISO 17034 CRM | Option B: Primary Reference Standard (Pharma Grade) | Option C: Validated "In-House" Working Standard |
| Availability | Rare/Non-existent for this specific intermediate.[1] | Limited.[1] Usually custom-synthesized by CROs. | High. Sourced from high-purity commercial vendors (e.g., Enamine, Bachem).[1] |
| Traceability | SI Units (NIST/BIPM).[1] | Traceable to NMR/Mass Balance.[1] | Traceable to the Vendor CoA + In-house verification.[1] |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%).[1] | Not usually stated; purity is absolute.[1] | Unknown until characterized.[1] |
| Cost | $ (Material) + | ||
| Recommendation | Not Feasible for early-phase R&D. | Gold Standard for GMP release testing.[1] | Best Practice for routine synthesis & process monitoring. |
Strategic Workflow: Generating a Working Standard
If you cannot buy a CRM, you must build one. The following workflow transforms a commercial "Research Grade" chemical into a qualified Reference Standard.
Figure 1: Qualification workflow for establishing an in-house reference standard from commercial material.
Experimental Protocols (Self-Validating Systems)
To qualify your standard, you need two orthogonal methods: one for Identity/Assay (qNMR) and one for Chiral Purity (HPLC).
Protocol A: Quantitative NMR (qNMR) for Potency Assignment
Why: qNMR is a primary ratio method that does not require an external standard of the same molecule.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Benzyl Benzoate.[1]
-
Solvent: DMSO-d6 (Avoid D2O to prevent potential ester hydrolysis or H/D exchange at the alpha-carbon).[1]
-
Procedure:
-
Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with d1 (relaxation delay) ≥ 30s (to ensure full relaxation).
-
Integrate the Ethyl CH2 quartet (Sample) vs. the IS signal.[1]
-
-
Calculation: Purity is derived directly from the molar ratio.[1]
Protocol B: Chiral HPLC for Enantiomeric Purity
Why: You must prove the material is the (2R) D-isomer and quantify the (2S) L-isomer impurity.[1]
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Note: Polysaccharide columns are superior for protected amino acids compared to crown-ether columns (which prefer free amino acids).[1]
-
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][3]
-
Crucial: The diethylamine (DEA) ensures the amine group remains unprotonated, improving peak shape. Do not use TFA , as it may degrade the t-butyl ether over time.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (peptide bond/ester absorption).[1]
-
Temperature: 25°C.
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between D- and L-enantiomers.
-
Tailing Factor: < 1.5.
-
Injection Precision: RSD < 1.0% (n=5).
Handling & Stability Data
The integrity of your reference standard depends on storage.
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator.
-
Temperature: Store at -20°C.
-
Solution Stability:
-
In DMSO/MeOH: Stable for 24 hours at RT.
-
In Water/Buffer:Unstable. Hydrolysis of the ethyl ester occurs within hours at pH > 7.
-
Figure 2: Primary degradation pathways.[1] Avoidance of these conditions is mandatory for standard storage.
References
-
International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[4][5] ISO.[1][6][7] [Link]
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[1][8][9] Wiley.[1] (Foundational text on polysaccharide column selection for amino acid esters).
-
Subramanian, G. (2001).[1] A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.[1] (Reference for mobile phase selection: Hexane/IPA/DEA).[1]
Sources
- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate | C10H20N2O4 | CID 71742034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. why ISO17034 | LGC Standards [lgcstandards.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. certbetter.com [certbetter.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
Strategic Side-Chain Protection in Serine Ethyl Esters: A Comparative Guide to Benzyl vs. tert-Butyl Ethers
Introduction: The Imperative of Hydroxyl Protection
Serine ethyl ester is a highly versatile building block in both organic synthesis and peptide chemistry. While the ethyl ester effectively masks the C-terminus, the side-chain hydroxyl group remains highly nucleophilic. Without protection, this hydroxyl moiety is prone to1[1].
In modern synthetic strategies, hydroxyl functionalities are predominantly protected as ethers, which offer superior stability compared to carbamates or esters[2]. The two most robust and widely adopted ether protecting groups for serine are the benzyl (Bn) ether and the tert-butyl (tBu) ether. As a Senior Application Scientist, selecting between these two is not merely a matter of preference—it dictates the entire orthogonal strategy of your synthesis.
Mechanistic Divergence: Boc/Bzl vs. Fmoc/tBu Strategies
Benzyl (Bn) Ether Protection: The benzyl ether is the cornerstone of the classic Boc/Bzl synthetic strategy. It exhibits extreme stability toward the trifluoroacetic acid (TFA) used for iterative Boc N-alpha deprotection[3]. Cleavage of the Bn ether requires harsh conditions, such as 3[3].
tert-Butyl (tBu) Ether Protection: Conversely, the tBu ether is tailored for the Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) framework. It is completely stable to the mild basic conditions (e.g., 20% piperidine) required for Fmoc removal, but is 4[4].
Quantitative & Qualitative Data Comparison
To facilitate strategic decision-making, the operational parameters of both protecting groups are summarized below.
| Parameter | Benzyl (Bn) Ether | tert-Butyl (tBu) Ether |
| Primary Strategy Alignment | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Stability to Acid (TFA) | Very High (Stable in 100% TFA) | Low (Cleaved in >50% TFA) |
| Stability to Base (Piperidine) | High | High |
| Stability to Hydrogenolysis | Low (Cleaved by H₂, Pd/C) | High (Stable to H₂, Pd/C) |
| Standard Cleavage Reagents | Anhydrous HF, TFMSA, or H₂/Pd-C | 95% TFA + Scavengers (TIS/H₂O) |
| Cleavage Byproducts | Toluene (via H₂) or Benzyl cation | Isobutylene gas, tert-butyl cation |
| Steric Hindrance | Moderate | High |
Visualizing Orthogonal Workflows
The following diagram illustrates the divergent synthetic pathways dictated by the choice of protecting group.
Orthogonal workflows for Benzyl and tert-Butyl side-chain protection.
Experimental Protocols & Self-Validating Systems
Protocol A: Acidolytic Cleavage of tert-Butyl Ether (Fmoc/tBu Strategy)
Objective: Clean removal of the tBu group from Ser(tBu)-OEt derivatives without side-chain alkylation.
Causality & Mechanism: The acidolysis of the tert-butyl ether generates a highly reactive tert-butyl carbocation. If left unchecked, this electrophile will indiscriminately alkylate electron-rich residues (e.g., tryptophan, cysteine, or the free serine hydroxyl itself).5[5], forming inert isobutane, while water serves as a general nucleophilic scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve the Ser(tBu)-OEt derivative in a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v) at a concentration of 10 mL per gram of substrate.
-
Reaction: Stir the mixture at room temperature for 2 to 3 hours. (Avoid heating, as elevated temperatures promote unwanted ester hydrolysis).
-
Concentration: Evaporate the bulk of the TFA under a stream of nitrogen or via rotary evaporation under reduced pressure (bath temperature < 30°C).
-
Precipitation: Add ice-cold diethyl ether to the concentrated residue to precipitate the deprotected product. Centrifuge and decant the ether.
-
Washing: Wash the pellet twice more with cold diethyl ether to remove residual TFA and TIS byproducts.
Self-Validating System: The reaction's progress is inherently verifiable via ¹H NMR. The disappearance of the massive, nine-proton singlet at ~1.15 ppm (corresponding to the tBu group) provides immediate, quantitative confirmation of cleavage completion.
Protocol B: Hydrogenolytic Cleavage of Benzyl Ether (Boc/Bzl Strategy)
Objective: Selective removal of the Bn group from Ser(Bn)-OEt derivatives under neutral conditions.
Causality & Mechanism: Catalytic hydrogenolysis utilizes Palladium on Carbon (Pd/C) to selectively reduce the benzylic C-O bond. The ethyl ester at the C-terminus remains completely inert to these conditions, providing perfect orthogonality. However, this method is contraindicated if the target molecule contains sulfur (which poisons the palladium catalyst) or reducible alkenes/alkynes.
Step-by-Step Methodology:
-
Preparation: Dissolve the Ser(Bn)-OEt derivative in anhydrous methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (via a balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature for 4 to 12 hours.
-
Filtration: Purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Caution: Never let the Pd/C filter cake dry out in the presence of air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected serine ethyl ester.
Self-Validating System: The reaction can be monitored by TLC (UV visualization). The protected starting material is strongly UV-active due to the benzyl aromatic ring. Complete consumption of the UV-active spot, coupled with the emergence of a ceric ammonium molybdate (CAM) or ninhydrin-positive spot, confirms successful deprotection.
Conclusion
The choice between benzyl and tert-butyl ether protection for serine ethyl esters is dictated by the broader synthetic landscape of the target molecule. The tBu ether offers unparalleled ease of cleavage under mildly acidic conditions, making it the undisputed champion of Fmoc-based syntheses. Conversely, the Bn ether provides absolute robustness against acidic environments, serving as a critical tool for Boc-based strategies or complex organic syntheses requiring orthogonal catalytic hydrogenation.
References
1.[4] Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides - 2.[1] Side Chain Protection in Peptide Synthesis - Peptide Machines - 3.[3] Amino Acid Derivatives for Peptide Synthesis - Peptide.com - 4.[5] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem - 5.[2] Amino Acid-Protecting Groups - SciSpace -
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
Part 1: Executive Hazard Analysis & Risk Assessment
Compound Identity:
-
IUPAC Name: Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate
-
Common Name: O-tert-Butyl-D-serine ethyl ester
-
Physical State: Typically supplied as the Hydrochloride Salt (Solid) . The Free Base is a viscous oil/liquid.
-
Primary Hazard Class: Irritant (Warning) .
The "Why" Behind the Safety (Mechanistic Insight)
As a Senior Scientist, I emphasize that safety protocols for amino acid esters are dictated not just by the molecule itself, but by its reactivity profile and formulation state .
-
Amine Functionality (The Irritant): The primary amine (
) in the free base is basic and nucleophilic. Upon contact with mucosal membranes (eyes/lungs), it protonates, causing immediate irritation (H315, H319). -
Ester Hydrolysis (The Pressure Risk): In the presence of moisture, the ethyl ester moiety can hydrolyze, releasing ethanol. While slow, in sealed waste containers, this can generate pressure.
-
Hygroscopicity (The Quality/Safety Nexus): The HCl salt is highly hygroscopic. Moisture absorption leads to clumping (increasing spill risk during weighing) and hydrolysis (degrading the reagent). Proper PPE protects the chemist; proper handling protects the chemistry.
Part 2: PPE Matrix & Selection Logic
This matrix moves beyond generic "wear gloves" advice to specific material science recommendations based on permeation rates of common co-solvents used with this reagent (e.g., DCM, DMF).
Table 1: PPE Specifications by Operational Phase
| Protection Zone | Phase A: Solid Handling (Weighing HCl Salt) | Phase B: Solubilization/Reaction (Liquid Phase) | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Laminate (PE/EVOH) or Thick Nitrile (0.2 mm+) | Standard nitrile degrades rapidly (<2 min) in Dichloromethane (DCM), the standard solvent for serine protection chemistry. |
| Eye Protection | Safety Glasses with Side Shields | Unvented Chemical Splash Goggles | The free base is an oil; splashes are difficult to remove from eyes. Vapors from basic amines can fog contact lenses. |
| Respiratory | N95 / P2 (if outside hood) | Fume Hood (Face velocity: 100 fpm) | Fine salt dust is a respiratory irritant (H335). Engineering controls (hood) are superior to respirators. |
| Body Defense | Lab Coat (Cotton/Poly) | Chemical Resistant Apron (Tyvek®) | Essential during scale-up (>10g) to prevent saturation of clothing in case of flask failure. |
Part 3: Operational Protocols (The Self-Validating System)
This section outlines a workflow designed to minimize exposure and maximize compound stability.
Workflow Visualization: Safe Handling Lifecycle
Figure 1: The "Cold Chain" handling process prevents moisture ingress, which degrades the ester and creates sticky, hard-to-clean residues.
Detailed Step-by-Step Methodology
1. Retrieval & Equilibration (Critical Step)
-
The Risk: Opening a cold bottle (
or ) in humid lab air causes immediate condensation. This creates a "crust" on the salt, leading to dust generation when breaking chunks. -
Protocol: Remove container from freezer. Place inside a desiccator. Allow to reach room temperature (approx. 30-45 mins ) before breaking the seal.
2. Weighing & Transfer
-
Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar. Amino acid ester salts are prone to static charge, causing "flying dust."
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the bulk stock.
3. Solubilization (Reaction Setup)
-
The Hazard: If neutralizing the HCl salt to free base in situ (using TEA or DIPEA), mild exotherms occur.
-
Protocol:
-
Place reaction vessel in Fume Hood.
-
Add solvent (e.g., DCM/DMF) before adding base.
-
Add base dropwise.
-
Self-Validation: Ensure solution turns clear (if applicable) without violent bubbling.
-
Part 4: Emergency Response & Disposal
Spill Management Strategy
Scenario: 5g of solid HCl salt spilled on bench.
-
Isolate: Mark the area.
-
PPE Upgrade: Don double nitrile gloves and N95 mask (if dust is visible).
-
Dry Cleanup: Do NOT use a wet paper towel initially (this creates a sticky amino-sludge). Use a dry brush and dustpan or HEPA vacuum.
-
Wet Polish: Once bulk solid is removed, wipe surface with 70% Isopropanol.
Disposal Logic
-
Segregation:
-
Solid Waste: Contaminated gloves/weigh boats
Hazardous Solid Waste. -
Liquid Waste:
-
If Halogenated Solvent (DCM): Halogenated Organic Waste.
-
If Non-Halogenated (DMF/DMSO): Non-Halogenated Organic Waste.
-
-
-
Caution: Do not mix with strong oxidizers (Nitric acid) or strong alkalis in the waste stream to prevent unexpected heat generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18660150, (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid. Retrieved from [Link]
-
Carl Roth (2024). Safety Data Sheet: O-tert-Butyl-D-serine tert-butyl ester hydrochloride. Retrieved from [Link] (Search CAS: 179559-35-4 for analog safety data).
-
University of Pennsylvania (2024). Nitrile Glove Chemical Compatibility Guide (DCM/DMF Resistance). Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
